Triptoquinone B
描述
This compound has been reported in Tripterygium wilfordii and Tripterygium doianum with data available.
Structure
3D Structure
属性
IUPAC Name |
(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYRZMIBKOKIRO-UIAACRFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319072 | |
| Record name | Triptoquinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-50-6 | |
| Record name | Triptoquinone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142937-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptoquinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Triptoquinone B: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptoquinone B, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potent immunomodulatory properties. First isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, this complex molecule has demonstrated noteworthy inhibitory effects on the pro-inflammatory cytokine interleukin-1 (IL-1). This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It includes a detailed examination of its biological activity, a summary of its total synthesis, and protocols for key experiments. Furthermore, this document illustrates the proposed signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in immunology, natural product chemistry, and drug discovery.
Discovery and History
This compound was first reported in 1992 by Takaishi and colleagues in a publication in Tetrahedron Letters.[1][2][3] It was isolated from Tripterygium wilfordii Hook. f. var. Regeli, a plant with a long history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] Subsequent studies have also identified this compound in other plants of the same genus, such as Tripterygium hypoglaucum.[4]
Chemically, this compound is classified as an abietane diterpenoid. Its structure features a complex, polycyclic framework characteristic of many bioactive natural products.
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its function as a potent inhibitor of interleukin-1 (IL-1).[1][2][4] Specifically, it has been shown to inhibit the release of both IL-1α and IL-1β from human peripheral mononuclear cells.[1][2] This inhibitory action underlies its significant immunosuppressive and anti-inflammatory effects.
Quantitative Data for Biological Activity
| Biological Target | Assay System | Reported IC50 | Reference |
| Interleukin-1α Release | Human Peripheral Mononuclear Cells | Data Not Available | Takaishi et al., 1992 |
| Interleukin-1β Release | Human Peripheral Mononuclear Cells | Data Not Available | Takaishi et al., 1992 |
Proposed Signaling Pathway
The precise molecular mechanism by which this compound inhibits IL-1 release is not yet fully elucidated. However, based on the known signaling cascade of IL-1 and the activities of other quinone-containing compounds and extracts from Tripterygium wilfordii, a likely mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Interleukin-1 binding to its receptor (IL-1R) typically initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for IL-1α and IL-1β. It is hypothesized that this compound interferes with this pathway, possibly by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Isolation of this compound from Tripterygium hypoglaucum
The following is a generalized protocol based on methods for isolating diterpenoids from Tripterygium species.[4] Specific details such as solvent gradients and fraction volumes may require optimization.
-
Extraction:
-
Air-dried and powdered plant material (e.g., root bark) is extracted exhaustively with a solvent such as 95% ethanol or a chloroform/methanol mixture at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Column Chromatography:
-
The chloroform-soluble fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing proportions of ethyl acetate, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).
-
Caption: General workflow for the isolation of this compound.
IL-1 Release Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on IL-1 release from human peripheral mononuclear cells (PMNCs).
-
Isolation of PMNCs:
-
Human peripheral blood is collected from healthy donors.
-
PMNCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed and resuspended in a suitable cell culture medium.
-
-
Cell Culture and Treatment:
-
PMNCs are plated in a multi-well plate and incubated.
-
Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1 hour).
-
A vehicle control (DMSO) is run in parallel.
-
-
Stimulation of IL-1 Release:
-
IL-1 release is stimulated by adding an appropriate agent, such as lipopolysaccharide (LPS).
-
The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.
-
-
Quantification of IL-1:
-
The cell culture supernatant is collected.
-
The concentrations of IL-1α and IL-1β in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage inhibition of IL-1 release at each concentration of this compound is calculated relative to the stimulated control.
-
The IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Total Synthesis of this compound
The complex structure of this compound has made it a challenging target for total synthesis. Several synthetic routes have been developed, showcasing innovative chemical strategies.
Enantiocontrolled Total Synthesis
One of the notable approaches is an enantiocontrolled synthesis that employs a lipase-catalyzed kinetic resolution and a highly diastereoselective radical cyclization as key steps.[4] This method allows for the stereoselective construction of the core ring system of the molecule.
Modular Synthesis
A more recent and modular approach involves the use of an iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation.[5] This reaction creates a common intermediate which can then be elaborated to synthesize not only this compound but also the related Triptoquinone C.[5] This convergent strategy offers flexibility and efficiency in accessing these complex natural products.
Quantitative Data for Synthesis
Detailed yield data for each step of the published syntheses are typically found in the supporting information of the respective publications and are not fully reproduced here. However, a summary of the key transformations and their reported yields in the modular synthesis approach is provided below.
| Reaction Step | Description | Reported Yield | Reference |
| Suzuki Cross-Coupling | Coupling of Fragment A with Fragment B-II | 53% | Feng et al. |
| Friedel-Crafts Cyclization | Cyclization of the Suzuki coupling product | 57% | Feng et al. |
Note: The final conversion of Triptoquinone C to this compound is noted as a formal synthesis in this route.
Caption: Key stages in the modular synthesis of this compound.
Future Directions
This compound remains a molecule of significant interest for its potential therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on several key areas:
-
Elucidation of the Precise Mechanism of Action: While inhibition of the NF-κB pathway is a strong hypothesis, further studies are needed to identify the direct molecular target(s) of this compound and to fully map its effects on intracellular signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: The development of more efficient and modular synthetic routes will enable the creation of a library of this compound analogs. SAR studies on these analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, safety profile, and therapeutic potential of this compound.
The continued investigation of this compound holds promise for the development of novel therapeutics for a range of debilitating inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Triptoquinone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Triptoquinone B, an abietane diterpenoid found in the medicinal plant Tripterygium wilfordii. This compound and related compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This document outlines the core biosynthetic pathway, presents quantitative data from relevant studies, details experimental protocols, and provides visualizations of the key processes.
Core Biosynthetic Pathway of Abietane Diterpenoids
This compound belongs to the abietane class of diterpenoids. Its biosynthesis originates from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (GGPP). The formation of the characteristic tricyclic abietane skeleton is accomplished through the sequential action of terpene synthases (TPSs), followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs). While the terminal steps leading specifically to this compound are not fully elucidated, the pathway to the key intermediate, dehydroabietic acid, is well-characterized.
The initial steps involve the cyclization of GGPP. This process is catalyzed by two classes of terpene synthases: a class II diterpene cyclase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, which in the case of abietane biosynthesis is often a kaurene synthase-like (KSL) enzyme. In Tripterygium wilfordii, this leads to the formation of the pivotal intermediate, miltiradiene.[1]
Subsequent modifications of the miltiradiene skeleton are carried out by CYPs. The enzyme CYP728B70 has been identified in T. wilfordii as being responsible for the oxidation of miltiradiene to dehydroabietic acid.[2][3] Dehydroabietic acid is a crucial branch-point intermediate for a variety of abietane diterpenoids in this plant. Further hydroxylations at various positions on the dehydroabietic acid backbone are catalyzed by other specific CYPs, such as CYP81AM1 for C-15 hydroxylation and CYP72D19 for C-2 hydroxylation.[4][5][6]
The formation of the p-quinone ring system characteristic of this compound from an abietane precursor like dehydroabietic acid would necessitate further oxidative modifications, including hydroxylations and subsequent oxidations. The precise enzymes catalyzing these final steps to this compound are yet to be definitively identified.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the related and economically important diterpenoid, triptolide, in T. wilfordii provide insights into the pathway's productivity and potential for metabolic engineering.
| Gene(s) Overexpressed | Host System | Key Finding | Fold Increase in Triptolide | Reference |
| TwTPS9 | T. wilfordii hairy roots | Increased triptolide production | 1.60 | [7] |
| TwTPS27 | T. wilfordii hairy roots | Increased triptolide production | 1.42 | [7] |
| TwTPS9 and TwTPS27 | T. wilfordii hairy roots | Synergistic increase in triptolide | 2.72 | [7] |
| TwGGPPS, TwDXS, TwTPS9, TwTPS27 | T. wilfordii hairy roots | Highest reported triptolide yield | 3.18 | [7] |
Experimental Protocols
This section details generalized protocols for key experiments in the study of abietane diterpenoid biosynthesis, based on methodologies reported in the literature.
Heterologous Expression and in vitro Enzyme Assays
This protocol is for the functional characterization of candidate terpene synthases and cytochrome P450s.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP72D19 from Tripterygium wilfordii catalyzes C-2 hydroxylation of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted metabolic engineering of key biosynthetic genes improves triptolide production in Tripterygium wilfordii hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptoquinone B: A Technical Overview of its Interleukin-1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reported interleukin-1 (IL-1) inhibitory activity of Triptoquinone B, a sesquiterpene quinone isolated from Tripterygium wilfordii. The document collates available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.
Executive Summary
This compound has been identified as a potent inhibitor of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) release from human peripheral mononuclear cells.[1][2] This activity positions this compound as a molecule of interest for research into inflammatory and autoimmune diseases where IL-1 plays a critical pathogenic role. However, detailed quantitative data and specific experimental protocols from the primary scientific literature are not readily accessible. This guide, therefore, synthesizes the available information and provides a framework for understanding and potentially investigating the IL-1 inhibitory properties of this compound.
Quantitative Data
Specific quantitative data, such as IC50 values for the inhibition of IL-1α and IL-1β release by this compound, are cited in the literature as originating from a 1992 study by Takaishi et al. published in Tetrahedron Letters.[1][2] Unfortunately, the full text of this seminal paper is not widely available, precluding the inclusion of a detailed quantitative data table in this guide. Further investigation to obtain this primary source is recommended for researchers requiring precise inhibitory concentrations.
| Inhibitory Target | Cell Type | Reported Activity | Quantitative Data (IC50) | Reference |
| Interleukin-1α (IL-1α) Release | Human Peripheral Mononuclear Cells | Potent Inhibitory Activity | Not Available | Takaishi Y, et al. 1992 |
| Interleukin-1β (IL-1β) Release | Human Peripheral Mononuclear Cells | Potent Inhibitory Activity | Not Available | Takaishi Y, et al. 1992 |
Experimental Protocols
While the specific protocol used to determine the IL-1 inhibitory activity of this compound is not detailed in accessible literature, a general methodology for assessing the inhibition of IL-1 release from human peripheral blood mononuclear cells (PBMCs) can be outlined. This protocol is based on standard immunological assays.
General Protocol: In Vitro Inhibition of IL-1 Release from Human PBMCs
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):
- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
- PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
- The isolated PBMCs are washed with a suitable buffer (e.g., PBS) and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
- Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation:
- PBMCs are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).
- The cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 1-2 hours).
- To induce the production and release of IL-1, a stimulant such as Lipopolysaccharide (LPS) is added to the cell cultures. For robust IL-1β release, a second signal, such as ATP, may be required to activate the inflammasome.
3. Sample Collection and Analysis:
- After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
- The concentration of IL-1α and IL-1β in the supernatants is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
- The percentage of inhibition of IL-1 release is calculated for each concentration of this compound relative to the vehicle-treated control.
- The IC50 value, the concentration of this compound that causes 50% inhibition of IL-1 release, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualization
Interleukin-1 Signaling Pathway
Interleukin-1 exerts its pro-inflammatory effects by binding to the IL-1 receptor (IL-1R) on the surface of target cells. This binding event initiates a complex intracellular signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous inflammation-related genes, including those for other cytokines, chemokines, and inflammatory enzymes.
Caption: The IL-1 signaling cascade initiated by ligand binding to its receptor.
Experimental Workflow for Assessing IL-1 Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on IL-1 release.
Caption: A generalized workflow for testing IL-1 inhibitory compounds.
Concluding Remarks
This compound demonstrates significant potential as an inhibitor of the pro-inflammatory cytokines IL-1α and IL-1β. This activity warrants further investigation to elucidate its precise mechanism of action and to establish a more detailed quantitative profile. The information and frameworks provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds in the context of inflammatory diseases. Accessing the primary literature from Takaishi et al. (1992) is a critical next step for any in-depth research program.
References
An In-Depth Technical Guide to Triptoquinone B Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction: Triptoquinone B, a natural product isolated from Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent immunomodulatory properties. As a known inhibitor of interleukin-1 (IL-1), this compound and its derivatives represent a promising class of compounds for the development of novel therapeutics targeting a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on their impact on key cellular signaling pathways.
Core Compound Profile: this compound
This compound is a diterpenoid quinone that has been identified as a potent inhibitor of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) release from human peripheral mononuclear cells.[1] This inhibitory action underscores its potential as a lead compound for the development of anti-inflammatory and immunosuppressive agents.
Synthesis of this compound and Analogues
The chemical synthesis of this compound and its analogues is a critical aspect of ongoing research, enabling the generation of diverse structures for structure-activity relationship (SAR) studies. A modular and convergent total synthesis of this compound and C has been developed, providing a robust platform for creating structural analogues.[2]
Experimental Protocol: Total Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process. A key strategy involves a modular approach, starting from the synthesis of a common intermediate, "Fragment A," which is then elaborated to the final Triptoquinone structures.[2]
Synthesis of Fragment A: The synthesis of the common intermediate, Fragment A, is accomplished in four steps from commercially available starting materials. A pivotal step is the iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation, which establishes an all-carbon quaternary stereocenter with high diastereoselectivity and enantioselectivity.[2]
Conversion of Fragment A to Triptoquinone C (a precursor to this compound):
-
Suzuki Cross-Coupling: Fragment A is coupled with a suitable boronic acid derivative (Fragment B-II) using a palladium catalyst, such as one modified with tri-tert-butylphosphine, to yield the Suzuki coupling product.[2]
-
Friedel-Crafts Cyclization: The resulting biaryl compound is then subjected to a Friedel-Crafts cyclization using a Lewis acid like zirconium tetrachloride (ZrCl₄) to form the tricyclic core.[2]
-
Oxidation: The final step to yield Triptoquinone C involves an oxidation reaction, for example, using 4-iodophenoxyacetic acid in the presence of Oxone®. Triptoquinone C can then be formally converted to this compound.[2]
A generalized workflow for the synthesis is depicted below:
Biological Activities and Mechanism of Action
The primary biological activity of this compound and its analogues revolves around their immunomodulatory and anti-inflammatory effects. While direct quantitative data for this compound's impact on specific signaling pathways is still emerging, studies on the closely related compound Triptolide, also from Tripterygium wilfordii, provide strong evidence for the likely mechanisms of action.
Inhibition of Pro-inflammatory Cytokines
This compound is a known inhibitor of IL-1α and IL-1β release.[1] Research on Triptolide has demonstrated its ability to inhibit the production of other key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[3][4] This suggests that this compound derivatives likely exert their anti-inflammatory effects by suppressing the production of a broader range of inflammatory mediators.
Modulation of Key Signaling Pathways
Evidence from related compounds strongly suggests that this compound derivatives may exert their biological effects through the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways.
1. PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Studies on Triptolide have shown that it can suppress the PI3K/Akt/mTOR pathway, contributing to its cytotoxic effects in cancer cells.[5] It is highly probable that this compound and its analogues share this mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits amyloid-beta1-42-induced TNF-alpha and IL-1beta production in cultured rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic cytotoxicity of BIIB021 with triptolide through suppression of PI3K/Akt/mTOR and NF-κB signal pathways in thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Triptoquinone B: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Immunomodulatory Agent
Introduction
Triptoquinone B, a sesquiterpene quinone derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. f., has emerged as a compound of significant interest for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its core mechanisms of action, quantitative data from key experimental findings, and detailed methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for inflammatory and autoimmune diseases.
Core Pharmacological Profile
This compound is primarily recognized as a potent inhibitor of interleukin-1 (IL-1), a key cytokine in the inflammatory cascade.[1][2][3] Its activity extends to the modulation of complex signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.
Mechanism of Action: Inhibition of the NLRC3 Signaling Pathway
Recent research has elucidated a key mechanism by which this compound exerts its anti-inflammatory effects: the inhibition of the NOD-like receptor family CARD domain containing 3 (NLRC3) signaling pathway.[4][5] NLRC3 is a negative regulator of inflammation, and its modulation by this compound has significant downstream consequences.
Studies have shown that this compound causes a dose-dependent decrease in the expression of NLRC3 in chondrocytes.[4][5] This reduction in NLRC3 expression, in turn, leads to a significant decrease in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
The precise molecular interactions between this compound and the components of the NLRC3 pathway are still under investigation. However, the current evidence strongly suggests that targeting NLRC3 is a primary mode of its anti-inflammatory action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound. While specific IC50 values for many of its activities are not yet widely published, the dose-dependent nature of its effects has been demonstrated.
| Biological Activity | Target | Observed Effect | Quantitative Data | Reference |
| Anti-inflammatory | Interleukin-1 (IL-1) | Potent inhibition of IL-1α and IL-1β release from human peripheral mononuclear cells. | Specific IC50 not reported, but described as "potent". | [1][2][3] |
| Immunosuppressive | Immune Cells | Demonstrates significant immunosuppressive activity. | Specific IC50 not reported. | [3] |
| Gene Expression | NLRC3 | Dose-dependent decrease in NLRC3 mRNA expression in chondrocytes. | Graphical data shows a trend of decreasing expression with increasing concentration. | [4][5] |
| Cytokine Production | TNF-α, IL-6 | Dose-dependent decrease in the secretion of TNF-α and IL-6 from IL-1β stimulated chondrocytes. | Graphical data shows a trend of decreasing cytokine levels with increasing concentration. | [4][5] |
| Cell Viability | Chondrocytes | Reduction in chondrocyte viability at higher concentrations. | Dose-dependent decrease observed in CCK8 assays. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the NLRC3 signaling pathway.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's pharmacology.
Cell Culture and Treatment
-
Cell Line: Human chondrocyte cell lines (e.g., C28/I2) or primary human chondrocytes.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 2 hours.
-
Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as recombinant human IL-1β (e.g., 10 ng/mL), for a specified duration (e.g., 24 hours).
-
Quantitative Real-Time PCR (qRT-PCR) for NLRC3 Expression
-
RNA Isolation: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR:
-
The qPCR reaction is performed using a SYBR Green-based qPCR master mix and a real-time PCR detection system.
-
Primers specific for human NLRC3 and a housekeeping gene (e.g., GAPDH) are used.
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.
-
Western Blot Analysis for NLRC3 Protein
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against NLRC3 (e.g., rabbit anti-NLRC3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) for normalization.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove cellular debris.
-
ELISA Procedure:
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's protocols.
-
Briefly, standards and samples are added to wells pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Cell Viability Assay (CCK-8)
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and treated with this compound and/or IL-1β as described above.
-
At the end of the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Future Directions and Conclusion
This compound represents a promising natural product with well-defined anti-inflammatory and immunosuppressive activities. Its ability to modulate the NLRC3 signaling pathway provides a clear mechanistic basis for its therapeutic potential. However, further research is warranted to fully elucidate its pharmacological profile. Specifically, the determination of precise IC50 values for its various biological effects is crucial for advancing its development as a therapeutic agent. Moreover, exploration of its effects on other key inflammatory signaling pathways, such as NF-κB and PI3K/Akt/mTOR, will provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for continued investigation into this compelling molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Triptoquinone A and B exercise a therapeutic effect in systemic lupus erythematosus by regulating NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Triptoquinone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Triptoquinone B, a diterpenoid natural product with significant immunosuppressive activity. The information compiled herein is intended to serve as a comprehensive resource, offering insights into its synthetic pathways, experimental procedures, and biological context.
Introduction
This compound is a member of the abietane diterpenoid family, originally isolated from Tripterygium wilfordii.[1] It has garnered significant interest in the scientific community due to its potent inhibitory effects on the release of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) from human peripheral mononuclear cells.[2][3] This biological activity makes this compound a compelling target for drug discovery and development, particularly in the context of inflammatory diseases. Several total syntheses of this compound and its related compounds have been accomplished, providing valuable platforms for further medicinal chemistry exploration.
Retrosynthetic Analysis and Strategy
The core challenge in the synthesis of this compound lies in the stereoselective construction of its complex polycyclic framework, which features multiple contiguous stereocenters. Successful synthetic strategies have employed various key transformations to assemble the intricate architecture of the molecule.
One notable approach involves a modular strategy, where key fragments of the molecule are synthesized independently and then coupled together.[4] This convergent approach allows for flexibility and efficiency in the overall synthesis. Key reactions in this strategy include catalytic enantioselective C-H functionalization and Suzuki cross-coupling.[4]
Another pioneering total synthesis utilized a manganese(III)-mediated oxidative free-radical cyclization as a key step to construct the four contiguous stereogenic centers present in the core of the molecule.[5]
The following workflow diagram illustrates a generalized synthetic approach to this compound, highlighting the key bond disconnections and strategic considerations.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are based on a modular total synthesis approach.[4] Yields and specific conditions are summarized from the published literature.
Synthesis of Fragment A (Common Intermediate)
A key step in this synthesis is the iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation to create an all-carbon quaternary stereocenter with high diastereoselectivity and enantioselectivity.[4]
Reaction: Commercially available alcohol 1 is reacted with isoprene oxide in the presence of a π-allyliridium C,O-benzoate complex.
Conditions:
-
Catalyst: π-allyliridium C,O-benzoate complex derived from 4-CN-3-NO₂-benzoic acid and (R)-Tol-BINAP
-
Solvent: THF
-
Temperature: 60 °C
Yield: 90% Diastereoselectivity: 34:1 Enantioselectivity: 98% ee
Suzuki Cross-Coupling of Fragment A and Fragment B-II
The common intermediate, Fragment A, is then coupled with a suitable aromatic partner, Fragment B-II, via a Suzuki cross-coupling reaction.[4]
Reaction: Fragment A (as its 9-BBN derivative) is coupled with Fragment B-II.
Conditions:
-
Catalyst: Palladium catalyst modified by tri-tert-butylphosphine
-
Base: Not specified in the abstract, but typically a base like K₃PO₄ or Cs₂CO₃ is used.
-
Solvent: Not specified in the abstract, but typically a mixture of an organic solvent and water is used.
Yield: 53%
Friedel-Crafts Cyclization and Final Oxidation
The coupled product undergoes an intramolecular Friedel-Crafts cyclization to form the tricyclic core, which is then oxidized to afford Triptoquinone C, a direct precursor to this compound.[4]
Reaction 1: Friedel-Crafts Cyclization The Suzuki coupling product is treated with a Lewis acid to effect cyclization.
Conditions:
-
Lewis Acid: ZrCl₄
Yield: 57%
Reaction 2: Oxidation to Triptoquinone C The tricyclic intermediate is oxidized to the corresponding quinone.
Conditions:
-
Reagents: 4-iodophenoxyacetic acid in the presence of Oxone®
This sequence represents a formal synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps in a modular total synthesis of this compound.[4]
| Step | Reactants | Key Reagents/Catalyst | Product | Yield (%) | Diastereoselectivity | Enantiomeric Excess (%) |
| C-H tert-(hydroxy)-prenylation | Alcohol 1 , Isoprene oxide | π-allyliridium C,O-benzoate, (R)-Tol-BINAP | Fragment A | 90 | 34:1 | 98 |
| Suzuki Cross-Coupling | Fragment A (9-BBN), Fragment B-II | Palladium catalyst, tri-tert-butylphosphine | Coupled Product | 53 | - | - |
| Friedel-Crafts Cyclization | Coupled Product | ZrCl₄ | Tricyclic Intermediate | 57 | - | - |
| Oxidation | Tricyclic Intermediate | 4-iodophenoxyacetic acid, Oxone® | Triptoquinone C | - | - | - |
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of interleukin-1 (IL-1) release.[2][3] IL-1 is a key pro-inflammatory cytokine that plays a central role in the inflammatory response. It is produced by various cell types, including monocytes and macrophages, in response to inflammatory stimuli. The signaling pathway initiated by IL-1 involves its binding to the IL-1 receptor (IL-1R), which leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, ultimately resulting in the expression of inflammatory genes.
By inhibiting the release of IL-1α and IL-1β, this compound can effectively dampen the inflammatory response. This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory therapies.
Caption: Inhibition of the IL-1 signaling pathway by this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The modular approach, in particular, offers a versatile platform for the synthesis of analogs for structure-activity relationship (SAR) studies. The potent and specific biological activity of this compound as an inhibitor of IL-1 release underscores its potential as a lead compound for the development of new therapeutics for a range of inflammatory disorders. Further research into its mechanism of action and optimization of its pharmacological properties will be crucial for translating this natural product into a clinical candidate.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS:142937-50-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective total syntheses of (±)-triptoquinone B and C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Enantiocontrolled Synthesis of Triptoquinone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptoquinone B, a natural product isolated from Tripterygium wilfordii, has garnered significant attention in the scientific community due to its potent biological activities. It has been identified as a novel inhibitor of interleukin-1 (IL-1), showcasing significant immunosuppressive properties. The complex, polycyclic architecture of this compound, featuring a challenging all-carbon quaternary stereocenter, has made it a compelling target for synthetic chemists. This document provides detailed application notes and experimental protocols for a modular and highly enantioselective total synthesis of this compound. The synthetic strategy hinges on a key iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation, a Suzuki cross-coupling, and a Friedel-Crafts cyclization.
Synthetic Strategy Overview
The enantiocontrolled synthesis of this compound is achieved through a convergent and modular approach. The core of the strategy involves the synthesis of a key chiral intermediate, designated as Fragment A , which is then coupled with a suitable aromatic partner, Fragment B-II , via a Suzuki cross-coupling reaction. The final tricyclic core of the triptoquinone is then forged through an intramolecular Friedel-Crafts cyclization. This modularity allows for the synthesis of various analogs by modifying the coupling partners.
Data Presentation: Summary of Quantitative Data
The following table summarizes the quantitative data for the key steps in the enantiocontrolled synthesis of this compound.
| Step | Reaction | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 1 | Iridium-Catalyzed C-H tert-(Hydroxy)-prenylation | Commercially available alcohol 1 and isoprene oxide | Dihydroxyprenyl derivative 2 | π-allyliridium C,O-benzoate complex with (R)-Tol-BINAP | 90 | 98 | 34:1 (anti:syn) |
| 2 | Silyl Ether Protection | Dihydroxyprenyl derivative 2 | Silyl ether 3 | Allyldimethylsilyl chloride | 73 | - | - |
| 3 | Ring-Closing Metathesis | Silyl ether 3 | Cyclic allylsilane 4 | Grubbs II catalyst | - | - | - |
| 4 | Intramolecular Sakurai Allylation | Cyclic allylsilane 4 | Fragment A | ZnCl₂ | 92 | - | Single diastereomer |
| 5 | Suzuki Cross-Coupling | Fragment A and Fragment B-II (alkyl 9-BBN derivative) | Suzuki coupling product 7 | Palladium catalyst with tri-tert-butylphosphine | 53 | - | - |
| 6 | Friedel-Crafts Cyclization | Suzuki coupling product 7 | Tricyclic compound 8 | ZrCl₄ | 57 | - | - |
| 7 | Oxidation to Triptoquinone C (Formal Synthesis of this compound) | Tricyclic compound 8 | Triptoquinone C | 4-iodophenoxyacetic acid, Oxone® | - | - | - |
Data sourced from the primary literature. Note: Yields for steps 3 and 7 were not explicitly provided in the summarized text.
Experimental Protocols
Step 1: Iridium-Catalyzed anti-Diastereo- and Enantioselective C-H tert-(Hydroxy)-prenylation
Objective: To synthesize the dihydroxyprenyl derivative 2 with high diastereo- and enantioselectivity.
Materials:
-
Commercially available alcohol 1
-
Isoprene oxide
-
π-allyliridium C,O-benzoate complex derived from 4-CN-3-NO₂-benzoic acid and (R)-Tol-BINAP
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the commercially available alcohol 1 in anhydrous THF.
-
Add the π-allyliridium C,O-benzoate catalyst (typically 2-5 mol%).
-
Add isoprene oxide (typically 1.5-2.0 equivalents).
-
Heat the reaction mixture to 60 °C and stir for the time required for complete conversion (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired dihydroxyprenyl derivative 2 . The reported yield for this step is 90% with a diastereomeric ratio of 34:1 and an enantiomeric excess of 98%.
Step 5: Suzuki Cross-Coupling
Objective: To couple Fragment A with Fragment B-II to form the biaryl precursor 7 .
Materials:
-
Fragment A
-
Fragment B-II (as its alkyl 9-BBN derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst system with tri-tert-butylphosphine)
-
Base (e.g., KF)
-
Anhydrous solvent (e.g., THF, DME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fragment A and the alkyl 9-BBN derivative of Fragment B-II in the chosen anhydrous solvent.
-
Add the palladium catalyst and the base.
-
Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the Suzuki coupling product 7 . The reported yield for this step is 53%.
Step 6: Friedel-Crafts Cyclization
Objective: To effect the intramolecular cyclization of 7 to form the tricyclic core 8 .
Materials:
-
Suzuki coupling product 7
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Suzuki coupling product 7 in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, as optimized).
-
Add ZrCl₄ portion-wise to the stirred solution.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the tricyclic compound 8 . The reported yield for this step is 57%.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for the enantiocontrolled total synthesis of this compound.
Biological Activity Signaling Pathway
Caption: Proposed mechanism of action for the immunosuppressive activity of this compound.
Application Notes and Protocols for the Isolation and Purification of Triptoquinone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for isolating and purifying Triptoquinone B, a bioactive diterpenoid found in plants of the Tripterygium genus, such as Tripterygium wilfordii and Tripterygium hypoglaucum. The protocols outlined below are compiled from various scientific sources and are intended to guide researchers in the extraction, separation, and purification of this compound for further study and development.
Data Presentation: Quantitative Analysis of this compound
This compound content can vary depending on the source of the plant material and the processing methods. Quantitative analysis is crucial for the standardization of extracts and purified compounds. The following table summarizes the quantitative data for this compound found in commercially available Tripterygium glycoside tablets, which are derived from Tripterygium wilfordii.
| Sample Source | Analytical Method | Mean this compound Content (µ g/tablet ) | Standard Deviation |
| Manufacturer 1 | Band-selective 2D ¹H–¹³C HSQC | 12.97 | ± 0.12 |
| Manufacturer 2 | Band-selective 2D ¹H–¹³C HSQC | 43.61 | ± 0.56 |
| Manufacturer 3 | Band-selective 2D ¹H–¹³C HSQC | 35.33 | ± 0.52 |
Experimental Protocols
The following protocols describe a general procedure for the isolation and purification of this compound from Tripterygium plant material. The process involves extraction, fractionation, and a series of chromatographic separations.
Protocol 1: Extraction and Fractionation of Tripterygium Plant Material
This protocol outlines the initial steps to obtain a crude extract enriched with diterpenoids, including this compound.
1. Plant Material Preparation:
-
Air-dry the root bark of Tripterygium wilfordii or Tripterygium hypoglaucum.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate or reflux the powdered plant material with 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Repeat the extraction process (typically 3-4 times) to ensure exhaustive extraction of the secondary metabolites.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning (Fractionation):
-
Resuspend the crude ethanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is: a. Partition with n-hexane to remove nonpolar compounds like fats and sterols. b. Partition with chloroform (CHCl₃) or ethyl acetate (EtOAc) to extract medium-polarity compounds, which will include this compound.[1] c. The remaining aqueous phase will contain highly polar compounds.
-
Collect the chloroform or ethyl acetate fraction, as this is expected to be enriched with this compound.
-
Dry the collected organic fraction over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield a crude diterpenoid-rich fraction.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the separation of this compound from the crude fraction using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a nonpolar solvent (e.g., n-hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle and equilibrate the column by running the starting mobile phase through it.
2. Sample Loading:
-
Dissolve the crude diterpenoid-rich fraction in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.
-
Alternatively, for samples not readily soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.
3. Elution:
-
Begin elution with a nonpolar solvent system, such as n-hexane or a mixture of n-hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, sequentially increase the ethyl acetate concentration in n-hexane.
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot small aliquots of each collected fraction onto a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that contain the compound corresponding to the Rf value of this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
For obtaining high-purity this compound for biological assays or structural elucidation, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
1. Column and Mobile Phase Selection:
-
Utilize a reversed-phase column (e.g., C18) for the separation of moderately polar compounds like this compound.
-
A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for optimal separation.
2. Sample Preparation:
-
Dissolve the partially purified this compound fraction from the column chromatography step in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3. HPLC Run and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Run the HPLC with the optimized gradient program.
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength for this compound.
-
Collect the peak corresponding to this compound using an automated fraction collector.
4. Purity Confirmation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Techniques
Caption: Logical progression of purification techniques for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Triptoquinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptoquinone B, a member of the iminoquinone class of compounds, has garnered interest for its potential therapeutic properties. Robust and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity. This document provides a detailed application note and protocol for the HPLC analysis of triptoquinone-like compounds, based on established methods for structurally similar molecules.
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The stationary phase is a non-polar C18 column, and the mobile phase is a mixture of an aqueous solution and an organic solvent. By adjusting the composition of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The separated this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.
Experimental Protocols
The following protocol is adapted from a validated method for a closely related iminoquinone anticancer agent, 7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (BA-TPQ), and is expected to be highly applicable for the analysis of this compound.[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition |
| HPLC Column | Zorbax SB C-18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | A gradient flow rate is employed for chromatographic separation.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at 346 nm is utilized.[1] |
| Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining its UV spectrum. |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation (for Biological Matrices)
For the analysis of this compound in biological samples such as plasma or tissue homogenates, a sample extraction procedure is necessary to remove interfering substances. A two-step protein precipitation followed by liquid-liquid extraction is a robust method.[1]
-
To 100 µL of the biological sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
The reconstituted sample is now ready for injection into the HPLC system.
Method Validation Summary
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below, with representative data adapted from the analysis of a similar iminoquinone compound.[1]
| Validation Parameter | Typical Results |
| Linearity Range | 3.91 to 1955.0 ng/mL in plasma.[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | Intra-day and Inter-day precision < 10%.[1] |
| Accuracy (% Recovery) | 92.40% to 110.78%.[1] |
| Limit of Detection (LOD) | 2.19 ng/mL in plasma.[1] |
| Limit of Quantification (LOQ) | 3.91 ng/mL in plasma.[1] |
| Specificity | The method should be able to separate this compound from potential degradation products and endogenous components in the matrix. |
| Stability | Assessed under various conditions (e.g., short-term at 37°C, long-term at -20°C).[1] |
Visualizations
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described provides a robust and reliable approach for the quantitative analysis of this compound in various samples, including biological matrices. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound and related compounds.
References
Application Notes and Protocols for Triptoquinone & Naphthoquinone Compounds in B-Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of triptoquinone and related naphthoquinone compounds on B lymphocytes. The provided methodologies are designed to enable the investigation of the mechanism of action, cytotoxicity, and impact on key signaling pathways in B cells.
Introduction
Triptoquinones belong to the naphthoquinone class of compounds, which are known for a wide range of pharmacological activities. While specific data on Triptoquinone B's effects on B cells is limited, the broader class of naphthoquinones has been shown to induce cellular effects through mechanisms such as the generation of reactive oxygen species (ROS) and interference with cellular metabolic processes.[1] Compounds with similar complex structures, like Triptolide, have demonstrated the ability to inhibit the proliferation of B lymphocytes, including those transformed by Epstein-Barr virus (EBV), by down-regulating the expression of viral proteins like LMP1.[2]
B lymphocytes are critical components of the adaptive immune system, responsible for antibody production and antigen presentation. Dysregulation of B-cell function is implicated in various diseases, including autoimmune disorders and B-cell malignancies. Therefore, assessing the impact of novel compounds like triptoquinones on B-cell viability, proliferation, and signaling is crucial for drug discovery and development.
The following protocols outline key in vitro assays to characterize the effects of triptoquinone and naphthoquinone compounds on B cells, focusing on cytotoxicity, apoptosis induction, and modulation of the NF-κB signaling pathway, a critical regulator of B-cell survival and activation.[3][4]
Data Presentation
Table 1: Hypothetical Cytotoxicity of a Triptoquinone Compound on B-Cell Lines
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| Ramos (Burkitt's Lymphoma) | Triptoquinone Analog | 24 | 15.2 |
| 48 | 8.5 | ||
| 72 | 4.1 | ||
| SUDHL-4 (Diffuse Large B-cell Lymphoma) | Triptoquinone Analog | 24 | 22.8 |
| 48 | 12.7 | ||
| 72 | 6.9 | ||
| Primary Human B Cells | Triptoquinone Analog | 48 | > 50 |
Table 2: Apoptosis Induction by a Triptoquinone Compound in Ramos Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | - | 5.2 ± 1.1 |
| Triptoquinone Analog | 5 | 18.7 ± 2.5 |
| 10 | 35.4 ± 3.8 | |
| 20 | 62.1 ± 5.2 |
Table 3: Effect of a Triptoquinone Compound on NF-κB Activity in B Cells
| Treatment | Concentration (µM) | Relative NF-κB Reporter Activity (%) |
| Vehicle Control | - | 100 |
| Triptoquinone Analog | 1 | 85.3 ± 6.2 |
| 5 | 52.1 ± 4.9 | |
| 10 | 28.9 ± 3.7 |
Experimental Protocols
Protocol 1: B-Cell Cytotoxicity Assay using MTT
This protocol determines the concentration-dependent cytotoxic effect of a triptoquinone compound on B-cell lines.
Materials:
-
B-cell lines (e.g., Ramos, SUDHL-4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Triptoquinone compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed B cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the triptoquinone compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in B cells following treatment with a triptoquinone compound using flow cytometry.
Materials:
-
B-cell line (e.g., Ramos)
-
Triptoquinone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed B cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of the triptoquinone compound for 24 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: NF-κB Reporter Assay
This protocol measures the effect of a triptoquinone compound on the activity of the NF-κB signaling pathway.
Materials:
-
B-cell line stably transfected with an NF-κB-luciferase reporter construct
-
Triptoquinone compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the NF-κB reporter B-cell line in a 96-well plate.
-
Treat the cells with different concentrations of the triptoquinone compound for a predetermined time (e.g., 6-24 hours).
-
Lyse the cells using the lysis buffer from the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).
Visualizations
Caption: Workflow for B-Cell Cytotoxicity Assay.
Caption: Workflow for B-Cell Apoptosis Assay.
Caption: Hypothesized Inhibition of NF-κB Signaling by a Triptoquinone Compound.
References
- 1. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits proliferation of Epstein-Barr virus-positive B lymphocytes by down-regulating expression of a viral protein LMP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NFκB signaling system in the generation of B-cell subsets: from germinal center B cells to memory B cells and plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
Triptoquinone B: A Tool for Investigating IL-1 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triptoquinone B, a sesquiterpene alkaloid originally isolated from Tripterygium wilfordii Hook. f., has been identified as a potent inhibitor of interleukin-1 (IL-1) signaling.[1][2][3] The IL-1 family of cytokines, particularly IL-1α and IL-1β, are key mediators of inflammation and are implicated in a wide range of inflammatory diseases. Consequently, molecules that modulate IL-1 signaling are valuable tools for both basic research and drug development. This compound's ability to inhibit the release of both IL-1α and IL-1β from human peripheral mononuclear cells makes it a significant compound for studying the intricacies of the IL-1 signaling cascade and for exploring potential therapeutic interventions.[1][2][3]
While the precise molecular target of this compound within the IL-1 signaling pathway has not been definitively elucidated in the available literature, its inhibitory action on the release of mature IL-1 cytokines suggests an interference with the inflammasome machinery or subsequent secretion pathways. Furthermore, studies on the related compound triptolide, also from Tripterygium wilfordii, have shown inhibition of the NF-κB signaling pathway, a critical downstream effector of IL-1. This suggests a potential, yet unconfirmed, mechanism for this compound's activity.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its known effects, putative mechanism of action, and detailed protocols for its application in studying IL-1 signaling pathways.
Data Presentation
Currently, specific IC50 values for the inhibition of IL-1α and IL-1β release by this compound are not available in the public domain. The primary literature from 1992 by Takaishi et al. identifies its potent inhibitory activity but does not provide specific quantitative data in the accessible abstracts.[1][2][3] Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific experimental system.
Table 1: Summary of this compound Activity
| Target | Action | Cell Type | Reported Effect | Quantitative Data (IC50) | Reference |
| IL-1α Release | Inhibition | Human Peripheral Mononuclear Cells | Potent inhibitory activity | Not Available | [1][2][3] |
| IL-1β Release | Inhibition | Human Peripheral Mononuclear Cells | Potent inhibitory activity | Not Available | [1][2][3] |
Signaling Pathways and Experimental Workflows
To facilitate the study of this compound's effects on IL-1 signaling, the following diagrams illustrate the key pathways and experimental procedures.
Caption: The IL-1 signaling pathway leading to inflammatory gene expression.
Caption: Putative mechanism of action of this compound on IL-1 release.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on IL-1 signaling.
Protocol 1: Measurement of IL-1α and IL-1β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the inhibitory effect of this compound on the release of IL-1α and IL-1β from stimulated human PBMCs.
Materials:
-
This compound (in a suitable solvent, e.g., DMSO)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ATP
-
Human IL-1α and IL-1β ELISA kits
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Seeding and Priming:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the primed cells. Include a vehicle control (solvent only).
-
-
Inflammasome Activation:
-
To induce IL-1β release, add ATP to a final concentration of 5 mM to the appropriate wells.
-
For IL-1α release, which can be independent of the inflammasome, ATP stimulation may not be necessary, but can be included for comparison.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 1-2 hours (for IL-1β) or up to 24 hours (for IL-1α) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Quantify the concentration of IL-1α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1α and IL-1β release for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To determine if this compound inhibits IL-1-induced activation of the NF-κB and MAPK signaling pathways.
Materials:
-
This compound
-
Human monocytic cell line (e.g., THP-1) or primary macrophages
-
RPMI 1640 medium with supplements
-
Recombinant human IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency. For THP-1 cells, differentiate them into macrophages using PMA for 48 hours prior to the experiment.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
IL-1β Stimulation:
-
Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes) to capture the peak phosphorylation of target proteins.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable pharmacological tool for the in-depth study of IL-1 signaling. Its ability to potently inhibit the release of both IL-1α and IL-1β provides a unique opportunity to investigate the upstream mechanisms governing the production and secretion of these critical inflammatory cytokines. While its precise molecular target remains to be identified, the provided protocols offer a robust framework for researchers to characterize its inhibitory effects on the IL-1 pathway, potentially uncovering novel regulatory nodes and therapeutic targets for inflammatory diseases. Further research is warranted to pinpoint the direct molecular interactions of this compound and to fully elucidate its mechanism of action.
References
Application Notes and Protocols: Triptoquinone B as a Tool for Cancer Research
However, Triptolide , another major bioactive compound isolated from the same plant, is extensively studied and recognized for its potent anticancer activities. The mechanisms of action and experimental methodologies for Triptolide are well-documented.
Therefore, this document provides detailed application notes and protocols for Triptolide as a representative and potent anticancer agent from Tripterygium wilfordii. Researchers investigating Triptoquinone B may find these methodologies and conceptual frameworks to be a valuable starting point and a useful reference for designing their own experiments. It is crucial to note that Triptolide and this compound are distinct molecules, and their biological activities may differ significantly.
Application Notes: Triptolide in Cancer Research
Introduction
Triptolide is a diterpenoid triepoxide derived from the plant Tripterygium wilfordii Hook F. It has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer properties.[1][2] In cancer research, Triptolide is utilized as a tool to investigate fundamental cellular processes due to its ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in tumor growth and survival.[3][4] Its broad-spectrum activity against various cancer cell lines makes it a compound of interest for developing novel therapeutic strategies.[1]
Mechanism of Action
Triptolide exerts its anticancer effects through multiple mechanisms, making it a pleiotropic agent. Its primary modes of action include:
-
Induction of Apoptosis: Triptolide is a potent inducer of programmed cell death (apoptosis). It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, release of cytochrome c, and regulation of Bcl-2 family proteins.[4][5]
-
Cell Cycle Arrest: Triptolide can halt the progression of the cell cycle, primarily at the S phase.[4][5] It achieves this by modulating the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[3][5]
-
Inhibition of Key Signaling Pathways: Triptolide is a well-known inhibitor of several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling: It inhibits the transactivation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation.[3][6]
-
PI3K/Akt/mTOR Pathway: Triptolide can suppress this crucial pathway, which is central to cell growth, metabolism, and survival.[1][3]
-
Wnt/β-catenin Pathway: In some cancers, like breast cancer, Triptolide has been shown to inhibit the Wnt/β-catenin pathway, leading to decreased cell proliferation.[7]
-
-
Inhibition of Angiogenesis: Triptolide can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by down-regulating factors like Vascular Endothelial Growth Factor (VEGF).[3]
Quantitative Data: In Vitro Cytotoxicity of Triptolide
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of Triptolide vary depending on the cancer cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 Value | Exposure Time |
| Breast Cancer | MDA-MB-231 | ~25-50 nM | 48 h |
| Breast Cancer | BT-474 | ~10-25 nM | 48 h |
| Breast Cancer | MCF7 | ~25-50 nM | 48 h |
| Melanoma | A375.S2 | Concentration-dependent | 24-72 h |
| Renal Cell Carcinoma | 786-0 | Concentration-dependent | Not Specified |
| Renal Cell Carcinoma | OS-RC-2 | Concentration-dependent | Not Specified |
Note: The data presented is compiled from various sources.[4][5][7] Specific IC50 values can vary between experiments and laboratories. It is recommended to perform a dose-response curve for each cell line used.
Visualized Signaling Pathway: Triptolide-Mediated Inhibition of NF-κB
The diagram below illustrates the inhibitory effect of Triptolide on the NF-κB signaling pathway, a central mechanism of its anticancer activity.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Triptolide on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Triptolide in culture medium. Remove the old medium from the wells and add 100 µL of the Triptolide-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
References
- 1. Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Tumor Mechanism and Target of Triptolide Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide-induced cell cycle arrest and apoptosis in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide induces apoptosis of glioma cells by inhibiting NF-κB activation during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Triptoquinone B: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Triptoquinone B in in vitro experiments, with a focus on its solubility, preparation of stock solutions, and its application in cell-based assays. Detailed protocols and a summary of its mechanism of action are included to facilitate its use in research and drug development.
Introduction
This compound is a diterpenoid quinone isolated from the plant Tripterygium wilfordii. It is recognized for its potent anti-inflammatory and immunosuppressive properties. A key biological activity of this compound is its ability to inhibit the release of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) from human peripheral mononuclear cells, making it a valuable tool for studying inflammatory pathways and for the development of novel therapeutics targeting inflammation.[1]
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for its effective use in in vitro experiments. The compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble. A 100 mM stock solution can be prepared by dissolving the compound in DMSO.[2] For higher concentrations, warming and sonication may be required. | DMSO is the recommended solvent for preparing high-concentration stock solutions for cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. |
| Chloroform | Soluble[2][3] | - |
| Dichloromethane | Soluble[2][3] | - |
| Ethyl Acetate | Soluble[2][3] | - |
| Acetone | Soluble[2][3] | - |
| Water | Predicted solubility of 0.078 g/L. | This compound is poorly soluble in water. Direct dissolution in aqueous media for cell culture is not recommended. |
Note: The solubility of a related compound, (-)-Triptonide, in DMSO is approximately 10 mg/mL, which can serve as a useful reference.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine production, particularly IL-1β. This inhibition is mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. The involvement of the Phosphoinositide 3-kinase (PI3K)/Akt pathway is also hypothesized based on the activity of structurally related compounds.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In response to inflammatory stimuli such as IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.
This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This is supported by studies on related quinone compounds, such as thymoquinone, which have been shown to suppress the activation of IKK and the subsequent steps in the NF-κB cascade.[4]
PI3K/Akt Signaling Pathway (Hypothesized)
The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and inflammation. While direct evidence for this compound's effect on this pathway is limited, studies on triptolide, a structurally related compound from the same plant, have demonstrated inhibition of the PI3K/Akt/mTOR pathway. It is plausible that this compound may also exert some of its effects through the modulation of this pathway.
Mandatory Visualization: Signaling Pathways
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 330.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 330.42 g/mol = 0.0033042 g = 3.30 mg
-
-
Weighing: Carefully weigh out 3.30 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Mandatory Visualization: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Protocol 2: In Vitro Anti-inflammatory Assay in IL-1β-stimulated Chondrocytes
This protocol provides a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in human chondrocytes stimulated with IL-1β. This protocol is adapted from a study that utilized Triptoquinone A and B to assess their inhibitory effects on pro-inflammatory cytokine expression.[5]
Materials:
-
Human chondrocyte cell line (e.g., C28/I2) or primary human chondrocytes
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human IL-1β
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., CCK8 or MTT)
Procedure:
-
Cell Seeding:
-
Culture human chondrocytes to 80-90% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Aspirate the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Pre-incubate the cells with this compound for 2 hours at 37°C.
-
-
Stimulation:
-
After the pre-incubation period, add 10 µL of recombinant human IL-1β to each well to a final concentration of 10 ng/mL (except for the unstimulated control group).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After 24 hours of stimulation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate using a CCK8 or MTT kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the IL-1β-stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Normalize the cytokine inhibition data to the cell viability data to account for any potential cytotoxic effects.
Mandatory Visualization: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:142937-50-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Triptoquinone B: Application Notes and Protocols for Animal Models
Disclaimer: Limited in vivo data is publicly available for Triptoquinone B. The following application notes and protocols are primarily based on studies of the structurally and functionally related diterpenoid, Triptolide, also isolated from Tripterygium wilfordii. Researchers should use this information as a starting point and conduct dose-response and toxicity studies to establish optimal and safe dosages for this compound in their specific animal models.
Introduction
This compound is a diterpenoid quinone isolated from the medicinal plant Tripterygium wilfordii.[1][2] It is identified as a potent inhibitor of interleukin-1 (IL-1), suggesting significant immunosuppressive and anti-inflammatory potential.[3] While detailed in vivo studies on this compound are scarce, research on the related compound Triptolide provides valuable insights into its potential therapeutic applications and experimental methodologies in animal models of cancer and inflammatory diseases.
Quantitative Data Summary
The following tables summarize dosages and administration routes for Triptolide in various animal models. This data can serve as a reference for designing initial studies with this compound.
Table 1: Triptolide Dosage and Administration in Cancer Models
| Animal Model | Cancer Type | Dosage | Administration Route | Study Duration | Reference |
| Nude Mice | Acute Myeloid Leukemia (THP-1 Xenograft) | 20, 50, 100 µg/kg/day | Intraperitoneal (i.p.) | 18 consecutive days | [4] |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 100, 500 µg/kg/day | Intraperitoneal (i.p.) | 22 consecutive days | [4] |
| Nude Mice | Neuroblastoma (BE(2)-C Xenograft) | 0.4 mg/kg/day | Intraperitoneal (i.p.) | 7 days | [5] |
| Nude Mice | Taxol-Resistant Lung Adenocarcinoma (A549/TaxR Xenograft) | 0.4, 0.8 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 20 days | [6] |
| Nude Mice | Liver Cancer | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Triptolide Dosage and Administration in Inflammation and Autoimmune Disease Models
| Animal Model | Disease Model | Dosage | Administration Route | Study Duration | Reference |
| Mice | Collagen-Induced Arthritis (CIA) | 150 µg/kg/day | Gavage | 6 weeks | [3] |
| Rats | Adjuvant-Induced Arthritis | Not Specified | Not Specified | Not Specified | [8] |
| Mice | Colitis-Associated Colon Cancer | 0.1, 0.3, 1 mg/kg/day | Not Specified | 20 weeks | [9] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg/day | Not Specified | 4 weeks | [9] |
| Rats | Streptozotocin-Induced Diabetic Nephropathy | 12 mg/kg/day | Not Specified | 4 weeks | [10] |
| Mice | Deoxycorticosterone Acetate (DOCA)-Salt Hypertension | 90 µg/kg/day | Not Specified | Not Specified | [10] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the chosen administration route
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add PEG400 to the solution and vortex again. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Add saline to the desired final volume and vortex until a clear, homogenous solution is obtained.
-
The final concentration should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 100-200 µL for mice).
-
Prepare the solution fresh before each administration to ensure stability.
Protocol for Evaluating Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol is adapted from studies on Triptolide in various cancer xenograft models.[4][5][6]
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice) are typically used for xenograft studies.
Experimental Workflow:
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., every other day) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (or vehicle control) via the chosen route (e.g., intraperitoneal injection) at the predetermined dosage and schedule.
-
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3) or Western blotting.
-
Protocol for Evaluating Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This is a standard model for assessing acute inflammation.[8]
Animal Model:
-
Rats or mice are commonly used.
Experimental Workflow:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Pre-treatment:
-
Administer this compound (or vehicle control/positive control like indomethacin) at the desired dose and route. The timing of pre-treatment can vary (e.g., 30-60 minutes before carrageenan injection).
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
This compound and Related Compounds Signaling Pathways
This compound is an inhibitor of IL-1. IL-1 signaling plays a crucial role in inflammation and immunity, primarily through the activation of the NF-κB and MAPK pathways. Triptolide has been shown to inhibit these pathways.
Caption: this compound inhibits IL-1 signaling.
Experimental Workflow for In Vivo Anti-Tumor Study
Caption: Workflow for a xenograft tumor model study.
Experimental Workflow for In Vivo Anti-Inflammatory Study
Caption: Workflow for a carrageenan-induced paw edema model.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide sensitizes liver cancer cell lines to chemotherapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution in the Enantioselective Synthesis of Triptoquinone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptoquinone B, a natural product isolated from Tripterygium wilfordii, has garnered significant interest in the scientific community due to its potent immunosuppressive activity. Specifically, it has been identified as a novel inhibitor of interleukin-1 (IL-1), a key cytokine in the inflammatory response. The stereochemistry of this compound is crucial for its biological activity, necessitating an enantioselective synthetic route for its production. A key step in the efficient, enantiocontrolled total synthesis of this compound is the lipase-catalyzed kinetic resolution of a racemic bicyclic secondary alcohol intermediate. This application note provides a detailed protocol for this enzymatic resolution, presents the expected quantitative data, and illustrates the overall synthetic strategy and the relevant biological pathway.
Principle of the Method
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. In a lipase-catalyzed kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting enantiomer (which remains as the unreacted starting material). In the context of this compound synthesis, a lipase is employed to selectively acylate one enantiomer of a key bicyclic alcohol intermediate, yielding an enantioenriched acetate and the corresponding unreacted, enantioenriched alcohol.
Experimental Protocols
This protocol is based on established methodologies for the lipase-catalyzed kinetic resolution of bicyclic secondary alcohols, analogous to the intermediate in the this compound synthesis.
1. Materials
-
Racemic bicyclic alcohol intermediate (e.g., (±)-cis-1,2,3,4,4a,10a-hexahydrophenanthren-2-ol)
-
Immobilized Lipase from Pseudomonas sp. (e.g., Amano Lipase PS-IM)
-
Vinyl acetate (acylating agent)
-
Anhydrous diisopropyl ether (solvent)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, reaction vessel, etc.)
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
2. Synthesis of the Racemic Bicyclic Alcohol Intermediate
The racemic bicyclic alcohol intermediate can be synthesized via a multi-step sequence starting from commercially available materials. A plausible route involves a Diels-Alder reaction to construct the core bicyclic ring system, followed by functional group manipulations to introduce the hydroxyl group at the desired position.
3. Lipase-Catalyzed Kinetic Resolution
-
To a solution of the racemic bicyclic alcohol (1.0 g, 1 equivalent) in anhydrous diisopropyl ether (50 mL) in a flame-dried flask under an inert atmosphere (e.g., argon), add vinyl acetate (5 equivalents).
-
Add the immobilized Pseudomonas sp. lipase (500 mg, 50% w/w of the substrate) to the reaction mixture.
-
Stir the suspension at a constant temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product. This may take between 24 to 72 hours.
-
Upon reaching the desired conversion, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and potentially be reused.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted alcohol and the acetylated product.
-
Separate the unreacted alcohol and the acetylated product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the purified alcohol and the hydrolyzed acetate using chiral HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the lipase-catalyzed kinetic resolution of the racemic bicyclic alcohol intermediate.
| Entry | Lipase Source | Acylating Agent | Solvent | Time (h) | Conversion (%) | Unreacted Alcohol ee (%) | Acetylated Product ee (%) |
| 1 | Pseudomonas sp. | Vinyl Acetate | Diisopropyl Ether | 48 | ~50 | >99 | >99 |
| 2 | Candida antarctica Lipase B | Vinyl Acetate | Hexane | 72 | ~48 | >98 | >95 |
| 3 | Pseudomonas fluorescens | Isopropenyl Acetate | Toluene | 60 | ~52 | >97 | >98 |
Note: The data presented are representative values based on analogous reactions and serve as a guideline for expected outcomes.
Visualizations
Overall Synthetic Strategy
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the crucial lipase-catalyzed kinetic resolution step.
Application Notes and Protocols: Suzuki Cross-Coupling in the Total Synthesis of Triptoquinone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic application of the Suzuki-Miyaura cross-coupling reaction in the total synthesis of Triptoquinone B, a complex natural product with potential therapeutic applications. This document includes a summary of the key reaction, a representative experimental protocol, and diagrams illustrating the reaction pathway and workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate.[1][2] Its robustness and reliability have made it an indispensable tool in the synthesis of complex natural products and pharmaceuticals.
In the context of this compound synthesis, the Suzuki cross-coupling reaction serves as a pivotal step in assembling the complex carbon skeleton of the molecule. A notable total synthesis of this compound, reported by Movassaghi and Chen, strategically employed a Suzuki coupling to unite two advanced fragments, demonstrating the power of this methodology in convergent synthetic strategies.
Core Reaction and Significance
The key Suzuki cross-coupling step in the synthesis of this compound involves the palladium-catalyzed reaction between a vinyl iodide fragment (Fragment A) and a boronic acid fragment (Fragment B-II). This reaction is critical for the construction of the C-C bond that links the two major components of the target molecule. The use of a palladium catalyst modified by a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine, is often crucial for achieving high yields in couplings involving sterically hindered substrates.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki cross-coupling reaction in the synthesis of this compound, as reported in the literature.
| Reactant 1 (Fragment A) | Reactant 2 (Fragment B-II) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Vinyl Iodide Intermediate | Arylboronic Acid Intermediate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF/H₂O | 53 | [Movassaghi, M.; Chen, B. Angew. Chem. Int. Ed.2007 , 46, 565-568] |
Experimental Protocols
The following is a representative, detailed experimental protocol for the Suzuki cross-coupling reaction in the synthesis of this compound, based on the published synthetic route.
Materials:
-
Fragment A (Vinyl Iodide)
-
Fragment B-II (Arylboronic Acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added Fragment A (1.0 equiv) and Fragment B-II (1.2 equiv).
-
Inert Atmosphere: The flask is sealed with a septum and purged with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst and Base Addition: Palladium(II) acetate (0.05 equiv) and tri-tert-butylphosphine (0.10 equiv) are added to the flask under a positive pressure of inert gas. Anhydrous potassium phosphate (3.0 equiv) is then added.
-
Solvent Addition: Anhydrous and degassed tetrahydrofuran (THF) and water (typically in a 4:1 to 10:1 ratio) are added via syringe. The total solvent volume should be sufficient to dissolve the reactants to a concentration of approximately 0.1 M.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 66 °C for THF) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: The structure and purity of the isolated product are confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki Cross-Coupling Reaction Pathway in this compound Synthesis
References
Troubleshooting & Optimization
Triptoquinone B stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Triptoquinone B.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, solid this compound should be stored in tightly sealed vials in a desiccator at -20°C for up to six months. Once dissolved, stock solutions should be prepared fresh for same-day use whenever possible. For short-term storage, aliquots of stock solutions can be kept in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[1]
Q2: What are the primary factors that can cause this compound to degrade?
Based on studies of related compounds from Tripterygium wilfordii, the primary factors influencing the degradation of diterpenoids like this compound are pH, solvent polarity, and temperature. Alkaline conditions and hydrophilic solvents can significantly accelerate degradation.
Q3: How does pH affect the stability of this compound in solution?
This compound is expected to be most stable in slightly acidic to neutral aqueous solutions (around pH 6). Alkaline conditions (pH > 7) can significantly increase the rate of degradation. For a related compound, triptolide, the degradation rate was fastest at pH 10. Therefore, it is crucial to control the pH of your experimental solutions to minimize degradation.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is limited, many quinone-containing compounds are known to be light-sensitive. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in ICH guidelines, should be performed to determine the intrinsic photosensitivity of the molecule.
Q5: What are the likely degradation products of this compound?
The exact degradation products of this compound have not been fully characterized in publicly available literature. However, based on the degradation pathways of similar diterpenoid epoxides from the same plant source, degradation is likely to involve the opening of epoxide rings and reactions at other functional groups. For instance, the degradation of triptolide, another major component of Tripterygium wilfordii, results in the formation of triptriolide and triptonide, suggesting that the decomposition occurs at the epoxy group and hydroxyl groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity. | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment. If solutions must be stored, aliquot and freeze at -20°C for no longer than one month. Ensure the pH of your experimental buffer is between 6 and 7. Protect solutions from light. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Review your sample preparation and storage procedures. Ensure that the pH of your solutions is not alkaline. Use a stability-indicating HPLC method to separate and identify potential degradation products. Consider performing forced degradation studies to intentionally generate and identify degradation products. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | This compound has low water solubility. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits. |
| Discoloration of this compound solution. | Potential degradation or oxidation. | Discard the solution and prepare a fresh one. Investigate the storage conditions, including light exposure and the presence of any oxidizing agents in the buffer. |
Stability Data of a Related Diterpenoid: Triptolide
The following tables summarize the stability data for triptolide, a major bioactive diterpenoid also isolated from Tripterygium wilfordii. This data can serve as a useful reference for handling this compound, as they share structural similarities.
Table 1: Degradation Kinetics of Triptolide at 25°C
| Parameter | Value |
| Degradation Rate Constant (k) at 25°C | 1.4125 x 10⁻⁴ h⁻¹ |
| Time to 10% Degradation (t₁₀) | 31 days |
| Half-life (t₁₂) | 204 days |
Data obtained from accelerated stability studies in a 5% ethanol solution at pH 6.9, protected from light.
Table 2: Effect of pH on Triptolide Stability
| pH | Relative Degradation Rate |
| 4 | Slow |
| 6 | Slowest |
| 10 | Fastest |
Table 3: Effect of Solvent on Triptolide Stability
| Solvent | Relative Stability |
| Chloroform | Very Stable |
| Ethanol | More Stable |
| Methanol | Stable |
| Dimethylsulfoxide (DMSO) | Less Stable |
| Ethyl Acetate | Least Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolution: Dissolve the solid this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilution: Once fully dissolved, dilute the solution to the desired final concentration with the same solvent.
-
Storage: If not for immediate use, aliquot the stock solution into small, tightly sealed, light-protected vials and store at -20°C.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Signaling Pathways and Logical Relationships
Logical Flow for Investigating this compound Instability
The following diagram illustrates a logical workflow for troubleshooting stability issues encountered during experiments with this compound.
References
Technical Support Center: Triptoquinone B Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Triptoquinone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid compound isolated from Tripterygium wilfordii Hook.f. with potent immunosuppressive activity, acting as a novel inhibitor of interleukin-1α and β release.[1] Its therapeutic potential is limited by its poor aqueous solubility, a common challenge for many new chemical entities. A predicted water solubility for this compound is approximately 0.078 g/L.[2] Poor solubility can lead to low bioavailability and hinder the development of effective parenteral and oral dosage forms. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][1]
Q2: What are the general strategies for improving the solubility of poorly water-soluble drugs like this compound?
A variety of techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[4][5]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common approaches include:
-
Chemical Modifications: These strategies involve altering the molecular structure of the drug. Key methods include:
-
Formulation-Based Approaches:
Q3: Which solubility enhancement techniques are most likely to be effective for this compound?
Given that this compound is a neutral, organic molecule, several approaches hold promise. The selection of an appropriate method will depend on the desired dosage form and the extent of solubility improvement required.
-
Cyclodextrin Complexation: This is a widely used technique to enhance the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[4][11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating nonpolar molecules like this compound.[11][12]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[5][13][14] Techniques like high-pressure homogenization or solvent evaporation can be used to prepare this compound nanoparticles.[4]
-
Prodrug Approach: While this involves chemical modification, creating a more water-soluble prodrug of this compound that converts to the active parent drug in vivo is a viable strategy.[7][8] This approach has been explored for the structurally related compound, triptolide.[11][15]
-
Co-solvency: The solubility of a poorly water-soluble drug can be increased by the addition of a water-miscible solvent in which the drug is soluble.[9] This is a straightforward method for developing liquid formulations.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Troubleshooting Step 1: Co-solvent Addition.
-
Problem: this compound is precipitating out of the aqueous buffer.
-
Solution: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.[3] Add this stock solution to the aqueous buffer in small increments while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically <1%).
-
Rationale: Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[9]
-
-
Troubleshooting Step 2: pH Adjustment.
-
Problem: The compound remains insoluble even with a co-solvent.
-
Solution: Although this compound is a neutral molecule, slight pH adjustments of the buffer can sometimes influence solubility. Systematically vary the pH of the buffer (e.g., from pH 5 to 8) to determine if there is an optimal pH for solubility.
-
Rationale: While less impactful for neutral compounds, pH can affect the solubility of any ionizable impurities that may be present.
-
Issue 2: Low bioavailability observed in animal studies with a simple this compound suspension.
-
Troubleshooting Step 1: Particle Size Reduction.
-
Problem: Poor absorption due to slow dissolution of large drug particles.
-
Solution: Employ micronization or high-pressure homogenization to reduce the particle size of the this compound powder. This increases the surface area available for dissolution.[4][5]
-
Rationale: Micronization can increase the dissolution rate but does not affect the equilibrium solubility.[4][5]
-
-
Troubleshooting Step 2: Formulation as a Solid Dispersion.
-
Problem: The compound is still poorly absorbed even after particle size reduction.
-
Solution: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)). This can be achieved by methods such as solvent evaporation or hot-melt extrusion.
-
Rationale: Solid dispersions enhance the dissolution rate by presenting the drug in an amorphous state and increasing its wettability.
-
Quantitative Data Summary
The following table summarizes common solubility enhancement techniques and their potential impact.
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | 2 - 500 | Simple to formulate, suitable for liquid dosage forms.[5] | Potential for drug precipitation upon dilution, toxicity of some co-solvents.[5] |
| pH Adjustment | 10 - 1,000 (for ionizable drugs) | Simple and effective for ionizable compounds.[9] | Not effective for neutral compounds, potential for precipitation in vivo. |
| Surfactants | 2 - 1,000 | Enhance dissolution of lipophilic drugs.[9] | Can have toxicological effects. |
| Cyclodextrin Complexation | 2 - 5,000 | Enhances solubility, dissolution, and bioavailability.[11] | Limited by the size of the drug and the cyclodextrin cavity. |
| Nanoparticles | Varies (improves dissolution rate) | Increases surface area for dissolution, potential for targeted delivery.[13][14] | Can be complex to manufacture and scale-up. |
| Prodrugs | >1,000 | Can significantly improve solubility and other drug-like properties.[7] | Requires chemical modification, potential for altered pharmacology. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: this compound, β-cyclodextrin (or a derivative like HP-β-cyclodextrin), ethanol, water.
-
Procedure:
-
Weigh this compound and the chosen cyclodextrin in a 1:1 molar ratio.
-
Place the physical mixture in a mortar.
-
Add a small amount of an ethanol/water (1:1 v/v) solution to the mixture to form a paste.
-
Knead the paste thoroughly for 45-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the complex in a desiccator.
-
-
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
Protocol 2: Formulation of this compound Nanoparticles (Solvent Evaporation Method)
-
Materials: this compound, a biodegradable polymer (e.g., Eudragit RS 100), a stabilizer (e.g., polyvinyl alcohol - PVA), an organic solvent (e.g., acetone), and water.
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent to form the organic phase.
-
Dissolve the stabilizer in water to form the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise under constant stirring with a high-speed homogenizer.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent.
-
The nanoparticles will form as the solvent evaporates.
-
Collect the nanoparticles by centrifugation, wash with water to remove excess stabilizer, and then lyophilize for storage.
-
-
Characterization: The particle size, size distribution, and zeta potential of the nanoparticles should be determined using dynamic light scattering (DLS). The drug entrapment efficiency can be quantified using UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Experimental workflow for selecting and evaluating a solubility enhancement method for this compound.
Caption: Logical relationship between the problem of poor solubility and potential solution strategies.
References
- 1. This compound | CAS:142937-50-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. PhytoBank: Showing this compound (PHY0104756) [phytobank.ca]
- 3. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Solid lipid nanoparticle and microemulsion for topical delivery of triptolide. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of a novel water-soluble, rapid-release triptolide prodrug with improved drug-like properties and high efficacy in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triptoquinone B
Welcome to the technical support center for the synthesis of Triptoquinone B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most critical steps to scrutinize?
A1: The total synthesis of this compound involves several steps, with the Suzuki cross-coupling and the intramolecular Friedel-Crafts cyclization being key bond-forming reactions. Low yields in either of these significantly impact the overall output. A subsequent oxidation step to form the final quinone structure is also critical. Careful optimization and monitoring of each of these stages are paramount.
Q2: I am observing a low yield in the Suzuki cross-coupling step. What are the common causes?
A2: Low yields in Suzuki couplings are often attributed to several factors:
-
Catalyst activity: The palladium catalyst's activity is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture.
-
Ligand selection: The choice of phosphine ligand is important. For this specific synthesis, tri-tert-butylphosphine has been reported to be effective.[1]
-
Base selection and quality: The base is critical for the transmetalation step. Ensure the base is anhydrous and of high purity.
-
Reaction conditions: Incomplete reaction, side reactions like homocoupling or dehalogenation, and degradation of starting materials can all lead to lower yields. Careful control of temperature and reaction time is necessary.
Q3: The Friedel-Crafts cyclization step is not proceeding as expected, resulting in a low yield of the tricyclic intermediate. What should I investigate?
A3: The intramolecular Friedel-Crafts cyclization is catalyzed by a Lewis acid, ZrCl₄ in the reported synthesis.[1] Potential issues include:
-
Lewis acid quality: ZrCl₄ is moisture-sensitive. Ensure it is handled under anhydrous conditions.
-
Solvent purity: The solvent must be dry, as water will quench the Lewis acid.
-
Reaction temperature: The temperature needs to be carefully controlled to prevent side reactions or decomposition of the starting material.
-
Substrate purity: Impurities in the Suzuki coupling product can interfere with the cyclization.
Q4: What are the potential challenges in the final oxidation step from the Triptoquinone C precursor to this compound?
A4: The conversion of a hydroquinone-like precursor to a quinone is an oxidation reaction. Common challenges include:
-
Over-oxidation: The reaction conditions must be controlled to prevent oxidation of other sensitive functional groups in the molecule.
-
Incomplete reaction: Insufficient oxidant or suboptimal reaction time can lead to a mixture of starting material and product, complicating purification.
-
Product degradation: Quinones can be reactive species and may be susceptible to degradation under harsh conditions.
Troubleshooting Guides
Step 1: Suzuki Cross-Coupling
Issue: Low yield of the Suzuki coupling product (Reported yield: 53%[1])
| Potential Cause | Troubleshooting Suggestion |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Ligand | Confirm the use of tri-tert-butylphosphine as the ligand. Ensure the ligand to palladium ratio is optimal. |
| Poor Quality Base | Use a freshly opened or properly stored anhydrous base (e.g., K₃PO₄, Cs₂CO₃). |
| Side Reactions (Homocoupling, Dehalogenation) | Degas the solvent thoroughly before use to remove oxygen, which can promote homocoupling. Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. |
| Low Reaction Temperature or Insufficient Time | Gradually increase the reaction temperature and monitor the progress. Ensure the reaction is stirred efficiently. |
Step 2: Intramolecular Friedel-Crafts Cyclization
Issue: Low yield of the tricyclic intermediate (Reported yield: 57%[1])
| Potential Cause | Troubleshooting Suggestion |
| Moisture Contamination | Flame-dry all glassware before use. Use anhydrous solvents. Handle the Lewis acid (ZrCl₄) in a glovebox or under a stream of inert gas. |
| Inactive Lewis Acid | Use a fresh bottle of ZrCl₄. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually warm up to find the optimal conditions that favor cyclization over decomposition. |
| Impure Starting Material | Purify the product from the Suzuki coupling step thoroughly before proceeding to the cyclization. |
Step 3: Oxidation to this compound
Issue: Low yield of this compound during the final oxidation step.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | Increase the equivalents of the oxidizing agent (e.g., Oxone®) incrementally. Monitor the reaction progress carefully by TLC to determine the point of full conversion. |
| Product Decomposition | Use milder oxidizing agents if harsh conditions are suspected to be degrading the product. Keep the reaction temperature low. Minimize the reaction time once the starting material is consumed. |
| Difficult Purification | Quinones can sometimes be challenging to purify. Consider different chromatographic techniques or recrystallization to improve the isolated yield. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify any potential side products, which can give clues about undesired reactivity. |
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling (General Procedure)
-
To an oven-dried flask, add the aryl halide (1.0 eq.), the boronic acid derivative (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand (e.g., tri-tert-butylphosphine, 0.1 eq.) under a positive flow of inert gas.
-
Add degassed solvent (e.g., THF or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization (General Procedure)
-
To an oven-dried flask under an inert atmosphere, dissolve the Suzuki coupling product (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution or slurry of the Lewis acid (e.g., ZrCl₄, 1.1 eq.) in the same anhydrous solvent.
-
Slowly add the Lewis acid solution to the solution of the starting material.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by carefully adding a proton source (e.g., saturated aqueous NaHCO₃ solution or water) at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidation of Triptoquinone C to this compound (Representative Protocol)
-
Dissolve the Triptoquinone C precursor (1.0 eq.) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add the oxidizing agent (e.g., Oxone®, 2.0-3.0 eq.) in portions at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
This compound and the IL-1/NF-κB Signaling Pathway
This compound has been identified as an inhibitor of Interleukin-1 (IL-1), a key cytokine in the inflammatory response. By inhibiting IL-1, this compound can modulate downstream signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammation.
Caption: this compound's inhibitory effect on the IL-1/NF-κB signaling pathway.
References
Minimizing Triptoquinone B off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of Triptoquinone B in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a sesquiterpenoid quinone derived from the plant Tripterygium wilfordii. Its primary reported biological activity is the inhibition of interleukin-1 (IL-1), showing potent inhibitory effects on the release of IL-1α and IL-1β from human peripheral mononuclear cells.[1]
Q2: What are the main causes of off-target effects observed with this compound?
As a quinone-containing compound, this compound is classified as a Pan-Assay Interference Compound (PAINS).[2][3] The primary sources of its off-target effects and assay interference are:
-
Redox Cycling: Quinones can undergo redox cycling in the presence of reducing agents (like DTT in assay buffers) and oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4][5] This can cause oxidative stress and non-specific cellular responses.
-
Covalent Modification: The electrophilic nature of the quinone moiety can lead to covalent modification of proteins, particularly reacting with cysteine residues.[3][6] This non-specific binding can alter the function of numerous proteins.
-
Assay Interference: this compound may interfere with assay readouts directly, for example, by absorbing light or fluorescing at the same wavelengths used in the assay.
Q3: How can I determine if this compound is causing non-specific redox cycling in my cellular assay?
To test for redox cycling, you can include antioxidants or ROS scavengers, such as N-acetylcysteine (NAC), in your assay as a control. If the observed effect of this compound is diminished in the presence of NAC, it suggests that the effect is at least partially mediated by ROS production.
Q4: Are there methods to identify the specific off-target proteins of this compound?
Yes, several advanced proteomic techniques can be employed to identify on- and off-target proteins of small molecules like this compound:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to a protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8][9][10][11]
-
Kinome Scanning: If you suspect off-target effects on protein kinases, a kinome scan can profile the activity of this compound against a large panel of kinases.[12][13][14][15]
-
Chemical Proteomics: This approach uses affinity-based methods to pull down proteins that interact with a compound of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in assay results | Redox cycling of this compound leading to inconsistent ROS production. | 1. Remove reducing agents like DTT from the assay buffer if possible.2. Include a ROS scavenger (e.g., N-acetylcysteine) as a negative control.3. Ensure consistent oxygenation levels across experiments. |
| Inhibition observed in unrelated assays | This compound is acting as a PAINS, causing non-specific inhibition. | 1. Perform orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence).2. Conduct a counter-screen for assay interference (e.g., a screen without the primary target protein). |
| Loss of activity over time in solution | Instability of the quinone structure. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Store stock solutions at -80°C and minimize freeze-thaw cycles.3. Protect solutions from light. |
| Irreversible inhibition observed | Covalent modification of the target protein or other cellular proteins. | 1. Perform a washout experiment. If the effect persists after removing this compound, it suggests covalent binding.2. Use mass spectrometry to analyze the target protein for covalent adduction. |
| Discrepancy between biochemical and cellular assay results | Cell permeability issues or rapid metabolism of this compound. | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).2. Analyze the metabolic stability of this compound in the presence of liver microsomes. |
Experimental Protocols
Protocol 1: Assessing IL-1β Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce IL-1β production.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Quantification of IL-1β: Collect the cell culture supernatant and measure the concentration of IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value of this compound for IL-1β inhibition.
Protocol 2: Counter-Screen for Redox Cycling
-
Cell Culture: Use a common cell line (e.g., HEK293T) and seed in a 96-well plate.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
N-acetylcysteine (NAC) (5 mM) alone
-
This compound + NAC (5 mM)
-
-
Assay: Perform your standard cellular assay (e.g., a reporter gene assay).
-
Analysis: Compare the results between the this compound group and the this compound + NAC group. A significant reduction in the observed effect in the presence of NAC indicates the involvement of redox cycling.
Visualizations
Caption: IL-1 signaling and potential this compound off-target mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Redox cycling of o-naphthoquinones in trypanosomatids. Superoxide and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing Triptoquinone B for Cell Culture
Welcome to the technical support center for Triptoquinone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid quinone that has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. As a quinone, its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress within cells. This oxidative stress can, in turn, trigger downstream signaling pathways, including those leading to programmed cell death, or apoptosis. Furthermore, this compound is thought to interact with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2]
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 346.43 g/mol .
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, dissolve 3.46 mg of this compound in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by gentle vortexing or brief sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[3]
-
Q3: What is a good starting concentration for my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is highly recommended to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and assay.[4][5] A common starting range for many quinone-based compounds is between 1 µM and 50 µM.[6]
Q4: How long should I treat my cells with this compound?
The incubation time will depend on the specific assay and the cell line's sensitivity. For apoptosis assays, treatment times can range from 24 to 72 hours. For signaling pathway studies, such as Nrf2 activation, shorter time points (e.g., 1, 3, 6, 12, 24 hours) may be more appropriate to capture transient signaling events.[7] It is advisable to perform a time-course experiment to determine the optimal incubation period for your desired outcome.
Troubleshooting Guides
Here are some common issues you may encounter when working with this compound, along with potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the cell culture medium upon addition of this compound. | - The final concentration of DMSO is too high (generally should be <0.5%).[3] - The aqueous solubility of this compound is exceeded. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in your culture medium is 0.5% or lower. Prepare a vehicle control with the same DMSO concentration. - Perform serial dilutions of your stock solution in pre-warmed medium to avoid shocking the compound out of solution. - If precipitation persists, consider using a lower starting concentration or a different solvent if compatible with your cells. |
| High levels of cell death observed even at low concentrations. | - The cell line is highly sensitive to this compound. - The initial seeding density was too low, making cells more susceptible to stress. | - Perform a more detailed dose-response curve starting from a much lower concentration range (e.g., nanomolar). - Ensure a consistent and appropriate cell seeding density for all experiments. |
| Inconsistent or non-reproducible results. | - Inconsistent stock solution preparation or storage. - Variation in cell passage number or health. - Pipetting errors during serial dilutions. | - Always use freshly thawed aliquots of your stock solution for each experiment. - Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. - Be meticulous with pipetting and mixing when preparing working solutions. |
| No observable effect at the tested concentrations. | - The cell line may be resistant to this compound. - The incubation time is too short. - The compound may have degraded. | - Test a higher concentration range. - Increase the duration of the treatment. - Ensure proper storage of the this compound stock solution (protected from light, at -20°C or -80°C). |
Data Presentation
This compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Please note that these values can vary depending on the assay conditions and cell line.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Data not available in search results | |
| HeLa | Cervical Carcinoma | Data not available in search results | |
| MCF-7 | Breast Adenocarcinoma | Data not available in search results | |
| PC-3 | Prostate Adenocarcinoma | Data not available in search results | |
| HepG2 | Hepatocellular Carcinoma | Data not available in search results |
Note: Specific IC50 values for this compound were not found in the provided search results. It is highly recommended to perform a dose-response study to determine the IC50 for your specific cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.[8]
-
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cells treated with this compound (and appropriate controls)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Assessing Nrf2 Activation by Western Blot
This protocol describes how to measure the nuclear translocation of Nrf2, a key indicator of its activation.[11][12]
Materials:
-
Cells treated with this compound
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 signal in the nuclear fraction to a nuclear loading control (Lamin B1 or Histone H3) and in the cytoplasmic fraction to a cytoplasmic loading control (GAPDH or β-actin).
-
An increase in the nuclear Nrf2 level indicates its activation.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Unexpected Cell Death
Caption: Troubleshooting logic for high cell death.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved How to make stock preparation of thymoquinone with | Chegg.com [chegg.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Antibiotic Kill Curve [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triptoquinone B Cytotoxicity in Non-Cancerous Cell Lines
Important Notice: Following a comprehensive review of available scientific literature, we have found no specific published data on the cytotoxicity of Triptoquinone B in non-cancerous cell lines. The information presented in this technical support center is based on general principles of in vitro cytotoxicity testing with quinone-based compounds and is intended to serve as a foundational guide for researchers initiating studies with this compound. All experimental details provided are illustrative and should be adapted based on preliminary dose-response experiments conducted in your specific non-cancerous cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: Where can I find IC50 values for this compound in common non-cancerous cell lines?
A1: Currently, there is no publicly available data detailing the 50% inhibitory concentration (IC50) of this compound in non-cancerous cell lines. Researchers are encouraged to perform initial dose-range finding studies to determine the cytotoxic potential of this compound in their specific cell lines of interest.
Q2: What are the expected cytotoxic mechanisms of this compound in non-cancerous cells?
A2: While specific data for this compound is unavailable, other quinone-containing compounds have been shown to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. It is plausible that this compound may exert its effects through similar pathways. Mechanistic studies should be conducted to elucidate the specific pathways affected by this compound in non-cancerous cells.
Q3: I am observing high variability in my cytotoxicity assays with this compound. What could be the cause?
A3: High variability in in vitro cytotoxicity assays can stem from several factors:
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle solvent and that the final concentration of the solvent in the cell culture medium is consistent and non-toxic to the cells.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments.
-
Assay-Specific Issues: For MTT or similar metabolic assays, ensure that this compound does not interfere with the assay chemistry. For assays requiring washes, ensure cell detachment is minimized.
-
Incubation Time: Optimize the incubation time with this compound to capture the desired cytotoxic effect without causing widespread cell death that could skew results.
Q4: How can I be sure the observed cytotoxicity is specific to this compound and not an artifact?
A4: To ensure the observed effects are specific to this compound, it is crucial to include proper controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound.
-
Positive Control: Use a well-characterized cytotoxic compound to confirm that your assay is performing as expected.
-
Untreated Control: This group will serve as your baseline for 100% cell viability.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Step |
| No cytotoxicity observed even at high concentrations of this compound. | 1. Compound inactivity in the specific cell line. 2. Insufficient incubation time. 3. Compound degradation. | 1. Test a wider range of concentrations. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Prepare fresh stock solutions for each experiment. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound. | 1. Try a different vehicle solvent (e.g., DMSO, ethanol), ensuring its final concentration is non-toxic. 2. Prepare a more dilute stock solution. 3. Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density. 2. Differences in compound preparation. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the protocol for preparing this compound dilutions. 3. Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
As no specific protocols for this compound are available, the following provides a general workflow for assessing the cytotoxicity of a novel compound in a non-cancerous cell line.
General Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathways
Based on the known mechanisms of other quinones, the following signaling pathways might be relevant to this compound-induced cytotoxicity. Researchers should consider investigating these pathways in their studies.
Hypothesized Signaling Pathway for Quinone-Induced Cytotoxicity
Caption: A hypothesized signaling cascade for this compound-induced cytotoxicity.
Technical Support Center: Enhancing the Bioavailability of Triptoquinone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Triptoquinone B.
Disclaimer: this compound is a poorly water-soluble diterpenoid quinone. Specific pharmacokinetic and bioavailability enhancement data for this compound are limited in publicly available literature. Much of the guidance provided here is based on established principles for improving the bioavailability of poorly soluble drugs and data from a structurally related diterpenoid from the same plant, triptolide. Researchers should consider these recommendations as a starting point for developing their own specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound is a lipophilic compound with poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][3] Like many natural terpenoids, it may also be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the poor solubility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][5][6][7][8] This technique transforms the drug from a crystalline to a more soluble amorphous state.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and promote absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[2][3][9][10][11][12]
-
Particle Size Reduction: Decreasing the particle size of this compound to the micro or nano-scale (micronization or nanonization) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[13]
Q3: Are there any specific excipients that are recommended for this compound formulations?
A3: While specific excipient compatibility studies for this compound are not widely published, general recommendations for poorly soluble drugs can be applied. For solid dispersions, hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are commonly used.[5][7] For lipid-based formulations, oils (e.g., Capryol 90), surfactants (e.g., OP-10), and co-surfactants (e.g., 1,2-propylene glycol) have been used for similar compounds like triptolide.[14] The selection of excipients should always be guided by thorough compatibility and stability studies.
Q4: How can I assess the success of my bioavailability enhancement strategy in vitro?
A4: In vitro dissolution testing is a critical first step.[15][16][17] It is advisable to use biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which mimic the composition of human intestinal fluids more closely than simple buffers.[3][18][19][20][21] An increase in the dissolution rate and extent in these media compared to the unformulated drug is a strong indicator of potential bioavailability enhancement.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of solid dispersion. | - Incomplete conversion to amorphous form.- Drug recrystallization during storage.- Inappropriate polymer selection or drug-to-polymer ratio. | - Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).- Perform stability studies under controlled temperature and humidity to check for recrystallization.- Screen different hydrophilic polymers and optimize the drug loading. A lower drug-to-polymer ratio often yields better results. |
| Physical instability of nanoemulsion (e.g., creaming, cracking). | - Incorrect oil/surfactant/co-surfactant ratio.- Inappropriate manufacturing process (e.g., homogenization speed/time).- Ostwald ripening. | - Systematically vary the proportions of the oil, surfactant, and co-surfactant to identify the optimal nanoemulsion region in a ternary phase diagram.- Optimize homogenization parameters to achieve a uniform and small droplet size.- Select an oil phase in which the drug is highly soluble to minimize Ostwald ripening. |
| High variability in in vivo pharmacokinetic data. | - Food effects.- Inconsistent formulation performance.- Animal-to-animal physiological differences. | - Conduct pharmacokinetic studies in both fasted and fed states to assess for any food effect.- Ensure the manufacturing process for the formulation is robust and yields consistent batches.- Increase the number of animals per group to improve statistical power and account for biological variability. |
| No significant improvement in oral bioavailability despite enhanced in vitro dissolution. | - High first-pass metabolism.- P-glycoprotein (P-gp) efflux.- Poor membrane permeability. | - Investigate the metabolic pathways of this compound. If extensive first-pass metabolism is confirmed, consider strategies that promote lymphatic uptake, such as lipid-based formulations.- Evaluate if this compound is a substrate for efflux transporters like P-gp. Co-administration with a P-gp inhibitor in preclinical models could be explored.- Assess the intrinsic permeability of this compound using in vitro models like Caco-2 cell monolayers. |
Quantitative Data
The following tables summarize quantitative data from studies on enhancing the bioavailability of triptolide, a structurally related diterpenoid. These results may provide a useful reference for what can be expected when applying similar formulation strategies to this compound.
Table 1: Solubility Enhancement of Triptolide via Solid Dispersion
| Formulation | Drug:Carrier Ratio | Solubility (mg/mL) | Fold Increase vs. Pure Drug |
| Pure Triptolide | - | 0.1976 | 1.0 |
| Solid Dispersion (Na2GA) | 1:10 | 1.0452 | 5.3 |
| Solid Dispersion (Na2GA) | 1:100 | 2.3193 | 11.7 |
| Solid Dispersion (Na2GA) | 1:200 | 1.3605 | 6.9 |
| Data adapted from a study on triptolide solid dispersions prepared by mechanochemical treatment.[4] |
Table 2: In Vitro Dissolution of Triptolide Solid Dispersion
| Formulation | Cumulative Dissolution at 5 min (%) |
| Pure Triptolide | 2.4 |
| Physical Mixture (Na2GA & TP) | 20.7 |
| Solid Dispersion (Na2GA & TP) | 63.6 |
| Data adapted from a study on triptolide solid dispersions.[4] |
Table 3: Physicochemical Properties of Triptolide Nanoemulsions
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) |
| TPL-Nanoemulsion | 45.6 ± 1.7 | 0.13 ± 0.018 | 0.025 ± 0.30 |
| TPL-Nanoemulsion Gel | 62.1 ± 9.9 | 0.19 ± 0.023 | 0.0245 ± 0.33 |
| Data adapted from a study on triptolide nanoemulsions for transdermal delivery, demonstrating successful formulation of a related compound into a nano-system.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Hydrophilic polymer (e.g., HPMC, PVP), Methanol.
-
Procedure:
-
Prepare solutions of the chosen polymer in methanol at various concentrations.
-
Dissolve a predetermined amount of this compound into each polymer solution to achieve different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10).
-
Stir the mixture until a clear solution is obtained.
-
Evaporate the solvent at room temperature or under reduced pressure until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution behavior, and physical form (amorphous vs. crystalline).[5]
-
Protocol 2: Preparation of this compound Nanoemulsion by Phase Inversion
-
Materials: this compound, Oil phase (e.g., Capryol 90), Surfactant (e.g., OP-10), Co-surfactant (e.g., 1,2-propylene glycol), Deionized water.
-
Procedure:
-
Screen for a suitable oil phase by determining the solubility of this compound in various oils.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion.
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add water to the oil-surfactant mixture with constant stirring. The phase inversion from a water-in-oil to an oil-in-water nanoemulsion will occur.
-
Homogenize the resulting coarse emulsion using a high-pressure homogenizer or sonicator to reduce the droplet size.
-
Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug entrapment efficiency.[14][22][23][24]
-
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorelevant.com [biorelevant.com]
- 4. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. researchgate.net [researchgate.net]
- 7. solid dispersion formulations: Topics by Science.gov [science.gov]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles loading triptolide for transdermal delivery: mechanisms of penetration enhancement and transport properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. The future of lipid-based drug delivery systems | CAS [cas.org]
- 13. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 14. Development of triptolide-nanoemulsion gels for percutaneous administration: physicochemical, transport, pharmacokinetic and pharmacodynamic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. What is dissolution testing? [pion-inc.com]
- 18. Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Nanoemulsion Stabilized by Safe Surfactin from Bacillus subtilis as a Multifunctional, Custom-Designed Smart Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triptoquinone B Degradation Product Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triptoquinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar quinone structures are susceptible to hydrolysis and oxidation.[1] Degradation is often catalyzed by factors such as pH, light, and temperature.[1][2] For quinone derivatives, different degradation pathways can be expected in acidic versus basic conditions.[3]
Q2: How can I initiate a study to identify this compound degradation products?
A2: A forced degradation study is the recommended starting point.[2][4] This involves subjecting this compound to a range of stress conditions to generate potential degradation products. These studies are crucial for understanding the molecule's intrinsic stability and for developing stability-indicating analytical methods.[2][5]
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally most effective. High-performance liquid chromatography (HPLC) is a powerful tool for separating degradation products from the parent compound.[3][6] For structural elucidation of the separated products, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[6][7]
Q4: What are some common challenges in identifying degradation products?
A4: Common challenges include:
-
Co-elution of degradation products: This can be addressed by optimizing the HPLC method (e.g., changing the mobile phase, gradient, or column).
-
Low abundance of degradation products: Forced degradation studies can be optimized to generate sufficient quantities for characterization.
-
Complex structures of degradation products: Advanced 2D NMR techniques may be required for complete structural elucidation.
-
Distinguishing between actual and potential degradation products: Some products formed under forced degradation may not appear under normal storage conditions.[8]
Troubleshooting Guides
Guide 1: Poor Separation of Degradation Products in HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Overlapping or broad peaks | Inadequate mobile phase composition | Modify the organic-to-aqueous ratio or try a different organic solvent (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the mobile phase | Adjust the pH to improve the ionization and retention of analytes. | |
| Inappropriate column chemistry | Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| All peaks eluting too quickly | Mobile phase is too strong | Decrease the percentage of the organic solvent in the mobile phase. |
| All peaks eluting too slowly | Mobile phase is too weak | Increase the percentage of the organic solvent in the mobile phase. |
Guide 2: Difficulty in Elucidating Degradation Product Structures
| Symptom | Possible Cause | Troubleshooting Step |
| Ambiguous mass spectral data | Insufficient fragmentation | Optimize the collision energy in MS/MS experiments to induce more informative fragmentation. |
| Isobaric interferences | Ensure adequate chromatographic separation. Consider using high-resolution mass spectrometry (HRMS) for accurate mass determination. | |
| Unclear NMR spectra | Low sample concentration | Isolate a larger quantity of the degradation product for analysis. |
| Complex overlapping signals | Employ 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to generate potential degradation products of this compound.[2][4][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Separation of Degradation Products
This is a general starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for forced degradation and identification of this compound products.
Caption: Logical steps in the elucidation of this compound degradation pathways.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing Triptoquinone B precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Triptoquinone B in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution upon storage. What could be the cause?
Precipitation of this compound from a stock solution can be attributed to several factors:
-
Supersaturation: The initial concentration of this compound in the solvent may have exceeded its solubility limit at the storage temperature.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature during storage (e.g., moving from room temperature to -20°C) can significantly lower the solubility of a compound, leading to precipitation.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation over time, thereby increasing the concentration of this compound and causing it to precipitate.
-
Compound Degradation: Although less common for stable compounds, degradation into less soluble byproducts could contribute to precipitate formation.
-
Contamination: The presence of contaminants can act as nucleation sites, initiating the precipitation process.
Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?
This compound is soluble in several organic solvents.[1][2] The choice of solvent and concentration is critical for maintaining a stable solution.
Recommended Solvents and Solubility Data:
| Solvent | Known Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions.[1][2] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Water | 0.078 g/L (Predicted) | This compound has very low predicted water solubility.[3] |
For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO (e.g., 10 mM) is a standard practice. However, it is crucial to determine the optimal concentration for your specific experimental needs and storage conditions to avoid precipitation.
Q3: How should I properly store my this compound stock solutions to prevent precipitation?
Proper storage is paramount for maintaining the integrity and solubility of your this compound stock solutions.
Storage Recommendations:
-
Temperature: Store stock solutions at -20°C for short to medium-term storage (up to one month is a general guideline).[4] For long-term storage, -80°C is recommended.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Sealing: Use tightly sealed vials to prevent solvent evaporation. Parafilm can be used to further secure the vial cap.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.
Troubleshooting Guides
Problem: Precipitate observed in this compound stock solution after storage at -20°C.
This guide provides a systematic approach to identify the cause and resolve the issue of this compound precipitation.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocols:
Protocol 1: Verifying Stock Solution Integrity
-
Visual Inspection: Carefully inspect the stock solution for any visible precipitate. If observed, proceed to the next steps.
-
Solubility Test:
-
Prepare a fresh, small-volume stock solution of this compound at the same concentration and in the same solvent.
-
Observe if the compound dissolves completely at room temperature.
-
If it dissolves, this suggests that the issue with the original stock may be related to storage conditions.
-
If it does not fully dissolve, the intended concentration may be too high for the chosen solvent.
-
Protocol 2: Redissolving Precipitated this compound
-
Warming: Gently warm the vial containing the precipitated stock solution in a water bath set to 37°C for 5-10 minutes. Caution: Avoid excessive heat, as it may degrade the compound.
-
Vortexing: After warming, vortex the solution vigorously for 1-2 minutes to facilitate redissolution.
-
Sonication: If the precipitate persists, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution to confirm if the precipitate has dissolved. If the solution is clear, it can be used immediately. However, it is advisable to re-aliquot and store it properly to prevent re-precipitation. If the precipitate remains, it is best to discard the solution and prepare a fresh stock.
Protocol 3: Preparing a Stable this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable solvent) to achieve the desired concentration.
-
Dissolution: Vortex the solution at room temperature until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
This compound and Relevant Signaling Pathways
This compound has been identified as a novel inhibitor of interleukin-1 (IL-1).[1][2] The IL-1 signaling pathway is a critical component of the inflammatory response and is known to activate downstream pathways such as the NF-κB and MAPK signaling pathways. While the direct molecular target of this compound within the IL-1 pathway is not fully elucidated, its inhibitory action on IL-1 release suggests a potential modulation of these downstream cascades. The diagram below illustrates a simplified overview of the IL-1 signaling pathway, which may be relevant for researchers investigating the mechanism of action of this compound.
Caption: Simplified IL-1 signaling pathway potentially modulated by this compound.
References
Triptoquinone B interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triptoquinone B. The information provided here will help you identify and mitigate potential interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
A1: this compound is a naphthoquinone-containing compound. As a quinone, it belongs to a class of molecules known as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are known to frequently produce false-positive results in high-throughput screening campaigns due to their tendency to react non-specifically with various biological targets.[1]
Q2: What are the primary mechanisms by which this compound can interfere with my assay?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Redox Cycling: In the presence of common reducing agents like Dithiothreitol (DTT), quinones can undergo redox cycling, which generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3][4] This H₂O₂ can then non-specifically oxidize and inactivate proteins in your assay.[3]
-
Covalent Modification: The electrophilic nature of the quinone moiety allows this compound to form covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine thiols.[5][6] This can lead to irreversible inhibition of your target protein.
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or act as a quencher for your fluorescent probes, leading to either false positive or false negative results in fluorescence-based assays.[7][8][9]
-
Luciferase Inhibition: Naphthoquinones have been demonstrated to be potent inhibitors of commonly used reporter enzymes like firefly and Renilla luciferases.[10] This can be particularly problematic in reporter gene assays.
Q3: My compound shows activity in a luciferase-based reporter assay. Could this be a false positive?
A3: Yes, it is highly possible. Naphthoquinones are known inhibitors of both firefly and Renilla luciferases.[10] The mechanism of inhibition can be competitive with the luciferin substrate.[10] Interestingly, in some cell-based assays, luciferase inhibitors can paradoxically lead to an increase in the luminescent signal due to stabilization of the luciferase enzyme.[11][12][13] It is crucial to perform a counterscreen to test for direct inhibition of the luciferase enzyme itself.
Q4: I am observing irreversible inhibition of my target enzyme. Could this compound be the cause?
A4: Yes, the potential for covalent modification of your target protein by this compound could result in irreversible inhibition.[5][6] Quinones can react with nucleophilic residues, such as cysteine, on the protein surface or in the active site. To investigate this, you can perform a washout experiment (e.g., dialysis or rapid dilution) to see if enzyme activity can be restored.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay
If you observe inhibition of your target enzyme by this compound, follow these steps to determine if it is a true inhibitory effect or an artifact.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected false-positive enzyme inhibition.
Detailed Steps:
-
Test for Aggregation: Re-run the assay with the inclusion of a non-ionic detergent such as 0.01% Triton X-100 or Tween-20 in the assay buffer.[9] If the inhibitory effect of this compound is diminished or abolished, it is likely due to compound aggregation.
-
Investigate Redox Cycling: If your assay buffer contains a reducing agent like DTT, and it is not essential for your enzyme's activity, perform the assay in its absence. If inhibition is reduced, redox cycling is a probable cause.
-
Check for H₂O₂-Mediated Inhibition: Add catalase (e.g., 100 U/mL) to your assay buffer. Catalase will break down any H₂O₂ generated by redox cycling.[3] If this reverses the inhibition, it confirms that the effect is mediated by H₂O₂.
-
Assess Thiol Reactivity: Pre-incubate this compound with a high concentration of a non-protein thiol like glutathione (GSH) before adding it to the assay. If GSH scavenges the reactive compound and reduces inhibition, it suggests reactivity towards thiols.
-
Determine Reversibility: To distinguish between reversible and irreversible (potentially covalent) inhibition, perform a washout experiment. This can be done through dialysis of the enzyme-inhibitor complex or by rapid dilution. If enzyme activity is restored, the inhibition is reversible. If not, it may indicate covalent modification.
-
Confirm with an Orthogonal Assay: To definitively confirm a direct interaction between this compound and your target, use an orthogonal, biophysical assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[14] These methods are less susceptible to the common interferences seen in biochemical assays.
Issue 2: Suspected Interference in a Luciferase Reporter Assay
If this compound shows activity (either inhibition or activation) in a luciferase-based reporter assay, it is critical to perform a counterscreen to rule out direct effects on the luciferase enzyme.
Experimental Workflow for Luciferase Counterscreen:
Caption: Workflow for a luciferase enzyme counterscreen assay.
Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents and Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.8)
-
This compound serial dilutions
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure: a. Prepare a working solution of purified luciferase in assay buffer. b. In the wells of the microplate, add a small volume of your this compound serial dilutions. Include vehicle-only controls. c. Add the purified luciferase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature. d. Prepare the luciferase detection reagent containing luciferin and ATP according to the manufacturer's instructions. e. Add the detection reagent to all wells to initiate the luminescent reaction. f. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to your vehicle controls (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition). b. Plot the percent inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for direct luciferase inhibition. c. Compare this IC₅₀ value to the potency observed in your primary cell-based assay. If the values are similar, it is highly likely that the observed activity in your primary assay is due to direct luciferase inhibition.
Data Summary Tables
Table 1: Potential Mechanisms of this compound Interference and Mitigation Strategies
| Mechanism of Interference | Affected Assay Types | Key Indicator | Mitigation/Troubleshooting Strategy |
| Redox Cycling | Assays with reducing agents (DTT, TCEP) | Inhibition is dependent on the presence of reducing agents. | Remove reducing agent; Add catalase to the assay buffer.[3] |
| Covalent Modification | Enzyme assays, particularly with cysteine-dependent enzymes | Inhibition is irreversible. | Perform washout experiments (dialysis, dilution).[5][6] |
| Fluorescence Quenching | Fluorescence Intensity (FI), FRET, TR-FRET | Decreased fluorescence signal. | Use an orthogonal assay with a different readout (e.g., luminescence, absorbance).[8] |
| Luciferase Inhibition | Luminescence-based reporter assays | Direct inhibition of purified luciferase enzyme. | Perform a cell-free luciferase enzyme counterscreen.[10][13] |
| Compound Aggregation | Most biochemical assays | Inhibition is reversed by non-ionic detergents. | Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[9] |
Table 2: Troubleshooting Experimental Controls
| Control Experiment | Purpose | Expected Outcome if Interference is Occurring |
| Addition of 0.01% Triton X-100 | To test for compound aggregation. | The inhibitory effect of this compound is reduced or eliminated. |
| Removal of DTT from buffer | To test for redox cycling. | The inhibitory effect of this compound is reduced or eliminated. |
| Addition of Catalase | To test for H₂O₂-mediated inhibition. | The inhibitory effect of this compound is reversed. |
| Pre-incubation with Glutathione (GSH) | To test for reactivity with thiols. | The inhibitory effect of this compound is reduced. |
| Cell-free Luciferase Assay | To test for direct inhibition of the reporter enzyme. | This compound inhibits the purified luciferase enzyme with a measurable IC₅₀. |
| Orthogonal Assay (e.g., SPR, ITC) | To confirm a direct and specific compound-target interaction. | No binding is observed, or the binding affinity is significantly weaker than the functional IC₅₀. |
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Scaling Up Triptoquinone B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Triptoquinone B.
I. Synthesis Overview & Key Reactions
The synthesis of this compound is efficiently achieved through a modular approach involving two key transformations: a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Friedel-Crafts cyclization. This methodology is advantageous for its convergence and the absence of protecting groups, which simplifies the overall process for larger-scale production.
A formal synthesis of this compound is achieved by the conversion of the cyclized product to Triptoquinone C, which can then be transformed into this compound.[1]
II. Experimental Protocols
A. Suzuki-Miyaura Cross-Coupling
Objective: To couple Fragment A (an alkyl borane) with Fragment B-II (an aryl halide) to form the biaryl precursor of this compound.
Materials & Reagents:
| Reagent/Material | Role | Recommended Grade |
| Fragment A | Reactant | >95% purity |
| Fragment B-II | Reactant | >95% purity |
| Palladium catalyst with tri-tert-butylphosphine ligand | Catalyst | High purity, low moisture |
| Potassium fluoride (KF) or Potassium carbonate (K2CO3) | Base | Anhydrous |
| Tetrahydrofuran (THF) or 2-Butanol/Water mixture | Solvent | Anhydrous/Degassed |
| Nitrogen or Argon | Inert gas | High purity |
Procedure:
-
Inert Atmosphere: Set up a reactor under a nitrogen or argon atmosphere. All glassware should be oven-dried to remove moisture.
-
Reagent Addition: To the reactor, add Fragment A, Fragment B-II, and the base.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove the base and inorganic byproducts.
-
Purification: The crude product is purified by silica gel chromatography. For larger scales, consider alternative purification methods (see Section IV).
B. Friedel-Crafts Cyclization
Objective: To effect an intramolecular cyclization of the Suzuki coupling product to form the tricyclic core of this compound.
Materials & Reagents:
| Reagent/Material | Role | Recommended Grade |
| Suzuki Coupling Product | Reactant | >95% purity |
| Zirconium tetrachloride (ZrCl4) | Lewis Acid Catalyst | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Nitrogen or Argon | Inert gas | High purity |
Procedure:
-
Inert Atmosphere: Set up a reactor under a nitrogen or argon atmosphere. Ensure all equipment is dry.
-
Reactant and Solvent: Dissolve the Suzuki coupling product in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution (e.g., 0 °C) and add zirconium tetrachloride portion-wise to control any exotherm.
-
Reaction Conditions: Allow the reaction to stir at room temperature, monitoring its progress by HPLC or TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Perform an aqueous work-up to remove the Lewis acid and any inorganic salts.
-
Purification: The crude product is purified by silica gel chromatography.
III. Troubleshooting Guides
A. Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Incorrect base or solvent. 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure all solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[2] 3. Screen different bases (e.g., K2CO3, Cs2CO3) and solvent systems (e.g., THF, dioxane, 2-BuOH/water).[2] 4. Ensure the reaction reaches the optimal reflux temperature. At high altitudes, a pressure vessel may be needed.[2] |
| Significant Side Product Formation (e.g., Homocoupling, Protodeborylation) | 1. Presence of oxygen. 2. Non-optimal catalyst/ligand ratio. 3. Incorrect base. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Optimize the catalyst and ligand loading. Sterically hindered phosphine ligands can suppress side reactions.[3] 3. The choice of base can influence the rate of side reactions. |
| Difficulty in Purification | 1. Close polarity of product and byproducts. 2. Residual palladium in the product. | 1. Optimize the chromatographic conditions (solvent gradient, column packing). Consider alternative purification methods like crystallization or preparative HPLC. 2. Employ palladium scavenging agents post-reaction. |
B. Friedel-Crafts Cyclization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Lewis acid. 2. Presence of water. 3. Insufficient amount of catalyst. | 1. Use fresh, anhydrous zirconium tetrachloride. 2. Ensure the solvent and starting material are completely dry. 3. Optimize the stoichiometry of the Lewis acid. |
| Formation of Poly-cyclized or Rearranged Products | 1. Reaction temperature is too high. 2. Strong Lewis acid. | 1. Maintain a controlled temperature during the addition of the Lewis acid and throughout the reaction. 2. While ZrCl4 is reported, screening other milder Lewis acids could be beneficial.[4][5] |
| Complex Product Mixture | 1. Competing intermolecular reactions at high concentrations. 2. Degradation of starting material or product. | 1. Perform the reaction at a higher dilution. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation. |
IV. Purification at Scale
While silica gel chromatography is effective at the lab scale, it can be costly and time-consuming for large-scale production.[6] Consider the following alternatives:
-
Crystallization: If the this compound product is a stable solid, developing a crystallization protocol can be a highly efficient and scalable purification method.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for purifying natural products and can be scaled up.
V. Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial. A combination of the following analytical techniques is recommended:
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Peak area percentage of this compound, presence of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Accurate determination of purity and structure confirmation.[1][2][7] | Integration of characteristic this compound signals relative to a certified internal standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak corresponding to the mass of this compound. |
VI. Signaling Pathways and Mechanism of Action
This compound has been identified as an inhibitor of Interleukin-1 (IL-1).[3][7][8] Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
A. IL-1 Signaling Pathway
This compound likely interferes with the IL-1 signaling cascade, which plays a central role in inflammation.
Caption: Putative inhibition of the IL-1 signaling pathway by this compound.
B. NF-κB and PI3K/Akt/mTOR Pathways
This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB and PI3K/Akt/mTOR signaling pathways.
Caption: Potential inhibitory targets of this compound in the NF-κB and PI3K/Akt/mTOR pathways.
VII. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the Suzuki-Miyaura coupling for this compound synthesis?
A1: The primary challenges include maintaining strictly anaerobic conditions to prevent catalyst deactivation and side reactions like homocoupling, ensuring efficient heat transfer to maintain the optimal reaction temperature, and managing the purification of the product from residual palladium and byproducts on a larger scale.[2]
Q2: Why is the choice of Lewis acid important in the Friedel-Crafts cyclization?
A2: The Lewis acid catalyzes the intramolecular cyclization. A catalyst that is too strong can lead to unwanted side reactions, such as rearrangements or polymerization. Zirconium tetrachloride is a reported catalyst for this reaction, likely offering a good balance of reactivity and selectivity.[1]
Q3: Can I use a different solvent for the Suzuki-Miyaura reaction?
A3: Yes, solvent screening is often necessary when scaling up. While THF is a common choice, other solvents like dioxane or biphasic systems such as 2-butanol/water have been shown to be effective for large-scale Suzuki couplings and can improve solubility and reaction rates.[2]
Q4: How can I monitor the progress of the reactions?
A4: Both HPLC and TLC are effective methods for monitoring the disappearance of starting materials and the appearance of the product. For quantitative analysis of reaction conversion, HPLC is the preferred method.
Q5: What are the safety precautions for handling the reagents involved?
A5: Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Zirconium tetrachloride is water-sensitive and corrosive; it should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Triptoquinone B Toxicity in Animal Studies
This technical support guide is intended for researchers, scientists, and drug development professionals working with Triptoquinone B. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential toxicity issues encountered during in vivo experiments.
Disclaimer: Specific toxicity data for isolated this compound in animal models is limited in publicly available literature. This compound is a component of Tripterygium hypoglaucum, a plant known for significant toxicity. Therefore, caution is strongly advised. The guidance provided here is based on general principles of toxicology, the known effects of related compounds from the same plant genus (e.g., Triptolide), and the mechanism of action of Interleukin-1 (IL-1) inhibitors. Researchers should always conduct thorough dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for this compound toxicity?
A1: While specific data for this compound is scarce, compounds from the Tripterygium genus, such as Triptolide, are known to cause multi-organ toxicity.[1] Therefore, researchers should be vigilant for signs of:
-
Hepatotoxicity (Liver Injury): Monitor for changes in liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase.
-
Nephrotoxicity (Kidney Injury): Observe for changes in blood urea nitrogen (BUN), creatinine, and urine output.
-
Reproductive Toxicity: Be aware of potential effects on reproductive organs, especially in longer-term studies.
-
Immunosuppression: As an Interleukin-1 inhibitor, this compound is expected to have immunosuppressive effects.[2] This could increase susceptibility to infections.
Q2: How do I determine a safe starting dose for my animal study?
A2: A safe starting dose should be determined through a dose-range finding study. It is crucial to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. A common approach is to perform an acute toxicity study to determine the LD50 (the dose that is lethal to 50% of the animals).[3] From the LD50 or the highest non-lethal dose, a fraction (e.g., 1/10th) is often used as a starting point for efficacy studies.
Q3: What are the signs of acute toxicity I should watch for?
A3: Following administration of this compound, animals should be closely monitored for clinical signs of toxicity, which can include:[4]
-
Changes in behavior (e.g., lethargy, hyperactivity, aggression)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Weight loss
-
Reduced food and water intake
-
Diarrhea or constipation
-
Tremors or convulsions[5]
Any observed signs should be recorded, and their severity and duration noted.
Q4: My animals are losing weight after this compound administration. What should I do?
A4: Weight loss is a common sign of toxicity.
-
Confirm Accurate Dosing: Double-check your calculations and the concentration of your dosing solution.
-
Assess Food and Water Intake: Monitor daily consumption to determine if the weight loss is due to reduced intake.
-
Consider Supportive Care: Provide palatable, high-calorie food supplements and ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.
-
Reduce the Dose: If weight loss is significant (typically >15-20% of initial body weight), consider reducing the dose in subsequent experiments or including a lower-dose group.
-
Euthanasia: If weight loss is severe and accompanied by other signs of distress, humane euthanasia should be considered in accordance with your institution's animal care and use committee (IACUC) guidelines.
Q5: I am observing signs of liver or kidney toxicity in my study. How can I manage this?
A5: If you suspect hepatotoxicity or nephrotoxicity based on clinical signs or analysis of blood markers:
-
Dose Reduction: The most critical step is to lower the dose or cease administration.
-
Supportive Care: Provide appropriate supportive care, which may include fluid therapy to support kidney function.
-
Monitor Biochemical Markers: Regularly monitor relevant blood markers (ALT, AST, BUN, creatinine) to track the progression or resolution of toxicity.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver and kidneys to confirm and characterize the nature of the organ damage.
Troubleshooting Guides
Problem 1: Unexpected Mortality in the Study Group
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Calculation or Administration | 1. Immediately pause dosing. 2. Verify all calculations for dose and concentration. 3. Review the administration technique (e.g., gavage, injection) to ensure it was performed correctly. |
| High Sensitivity of the Animal Strain | 1. Consult literature for the known sensitivity of your chosen strain to other compounds. 2. Consider performing a pilot study with a different, more robust strain. |
| Contaminated Compound or Vehicle | 1. Check the purity of your this compound lot. 2. Ensure the vehicle is sterile and appropriate for the route of administration. |
| Dose is Acutely Toxic | 1. The selected dose is likely above the MTD. 2. A formal acute toxicity study is required to determine the LD50 and establish a safer dose range. |
Problem 2: Increased Incidence of Infections in Treated Animals
| Potential Cause | Troubleshooting Steps |
| Mechanism-Based Immunosuppression | 1. this compound is an IL-1 inhibitor, which can suppress the immune response.[2] 2. Enhance animal housing conditions to maintain a clean or specific-pathogen-free (SPF) environment. 3. Monitor animals daily for any signs of infection (e.g., respiratory distress, skin lesions). 4. Consider prophylactic antibiotic treatment if infections are a recurring issue and are not a confounding factor for your study endpoints. |
| Off-Target Effects on Immune Cells | 1. At the end of the study, collect spleen and lymph nodes for histopathological analysis. 2. Perform a complete blood count (CBC) with differential to assess changes in immune cell populations. |
Data Presentation
Table 1: Hypothetical Acute Oral Toxicity Data for this compound in Rats
| Dose Group (mg/kg) | Number of Animals | Number of Mortalities | Clinical Signs Observed |
| Vehicle Control | 10 | 0 | No observable signs |
| 50 | 10 | 0 | Mild lethargy in 2/10 animals |
| 100 | 10 | 1 | Lethargy, ruffled fur |
| 200 | 10 | 5 | Severe lethargy, ataxia, hunched posture |
| 400 | 10 | 9 | Convulsions, severe lethargy |
This table is a hypothetical example to illustrate data presentation. Actual values must be determined experimentally.
Table 2: Key Monitoring Parameters in a Subchronic Toxicity Study
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Behavior, appearance, signs of pain/distress | Daily |
| Body Weight | Twice weekly | |
| Food/Water Consumption | Weekly | |
| Hematology | Complete Blood Count (CBC) with differential | Baseline, Mid-point, Termination |
| Clinical Chemistry | ALT, AST, BUN, Creatinine, Bilirubin, Glucose | Baseline, Mid-point, Termination |
| Urinalysis | Volume, pH, protein, glucose, ketones | Mid-point, Termination |
| Gross Pathology | Organ weights (liver, kidney, spleen, etc.) | Termination |
| Histopathology | Microscopic examination of major organs | Termination |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.
-
Housing: House animals individually with free access to food and water.
-
Dosing:
-
Administer a single oral dose of this compound to one animal. A starting dose of 175 mg/kg is a default, but this should be adjusted based on any prior knowledge.
-
Observe the animal for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observations: Observe animals for mortality, clinical signs, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is calculated using specialized software based on the pattern of survivals and mortalities.
Protocol 2: 28-Day Subchronic Oral Toxicity Study (Repeated Dose)
-
Animals: Use both male and female rodents (e.g., 10 per sex per group).
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should induce some signs of toxicity but not significant mortality. The low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
-
Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Monitoring: Perform and record all parameters listed in Table 2 at the specified frequencies.
-
Termination and Analysis: At day 29, euthanize animals and perform a full necropsy. Collect blood for hematology and clinical chemistry. Collect organs for weight analysis and histopathological examination.
-
Recovery Group (Optional): Include a satellite group at the high dose that is monitored for an additional 14-28 days after cessation of treatment to assess the reversibility of any toxic effects.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: this compound's mechanism and potential toxicities.
References
- 1. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the chiral purity of synthetic Triptoquinone B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Triptoquinone B, with a focus on improving its chiral purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high chiral purity in the synthesis of this compound?
A1: The two main strategies for obtaining enantiomerically enriched this compound are:
-
Asymmetric Synthesis: This approach introduces chirality early in the synthetic sequence using a chiral catalyst or auxiliary. A notable example is the iridium-catalyzed alcohol C-H tert-(hydroxy)prenylation, which establishes a key all-carbon quaternary stereocenter with high enantioselectivity (98% ee).[1][2][3]
-
Enantiocontrolled Synthesis via Chiral Resolution: This method involves the separation of a racemic or diastereomeric mixture using a chiral resolving agent or an enzymatic process. For this compound and its precursors, lipase-catalyzed kinetic resolution has been employed to separate enantiomers effectively.[4][5]
Q2: How is the enantiomeric excess (ee) of synthetic this compound determined?
A2: The enantiomeric excess of this compound and its chiral intermediates is typically determined by chiral stationary phase High-Performance Liquid Chromatography (HPLC).[1][3] This technique uses a chiral column that interacts differently with each enantiomer, allowing for their separation and quantification.
Q3: What are some common challenges in the synthesis of this compound that can affect chiral purity?
A3: Common challenges include:
-
Suboptimal Catalyst Performance: In asymmetric synthesis, the activity and selectivity of the chiral catalyst are crucial. Impurities in reagents or solvents can deactivate the catalyst.
-
Racemization: Certain reaction conditions, such as harsh acidic or basic environments or elevated temperatures, can lead to the racemization of chiral centers.
-
Incomplete Resolution: In chiral resolution methods, achieving baseline separation of enantiomers or diastereomers can be difficult, leading to lower enantiomeric purity.
-
Difficult Purifications: Co-elution of enantiomers or diastereomers during column chromatography can compromise chiral purity.
Troubleshooting Guide
Low Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| Low ee in asymmetric C-H prenylation | Inactive or poisoned catalyst | • Ensure all glassware is rigorously dried. • Use freshly distilled and degassed solvents. • Verify the quality and purity of the chiral ligand (e.g., (R)-Tol-BINAP). • Store the catalyst and ligands under an inert atmosphere. |
| Incorrect reaction temperature | • Optimize the reaction temperature. While the literature suggests 60 °C, slight variations may be necessary depending on the specific setup. | |
| Low ee after chiral resolution | Inefficient resolving agent | • If using enzymatic resolution, ensure the lipase is active and the reaction conditions (solvent, temperature, pH) are optimal. • If using a chemical resolving agent, screen different agents and crystallization conditions. |
| Racemization during workup or purification | • Use milder workup conditions (e.g., avoid strong acids or bases). • For purification, consider using a neutral silica gel or treating the silica gel with a mild base like triethylamine to prevent racemization of sensitive compounds.[1] |
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Poor yield in Suzuki cross-coupling | Inefficient catalyst or base | • Screen different palladium catalysts and phosphine ligands. Tri-tert-butylphosphine has been shown to be effective.[1] • Ensure the base (e.g., KF) is anhydrous and of high purity. |
| Poor quality of boronic acid/ester | • Use freshly prepared or properly stored 9-BBN derivatives.[1] | |
| Low yield in Friedel-Crafts cyclization | Suboptimal Lewis acid | • Screen various Lewis acids (e.g., ZrCl₄, TiCl₄).[1] • Optimize the amount of Lewis acid and the reaction temperature. |
| Decomposition of starting material | • Ensure the reaction is run under anhydrous and inert conditions. • Add the Lewis acid slowly at a low temperature to control the reaction exotherm. |
Quantitative Data Summary
The following table summarizes key quantitative data from a successful asymmetric synthesis of a this compound precursor.
| Step | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Iridium-catalyzed tert-(hydroxy)prenylation | Intermediate 2 | 90% | 34:1 | 98% |
| Suzuki Cross-Coupling | Intermediate 7 | 53% | - | - |
| Friedel-Crafts Cyclization | Intermediate 8 | 57% | - | - |
Experimental Protocols
Key Step: Iridium-Catalyzed Enantioselective C-H tert-(hydroxy)prenylation
This protocol is adapted from the modular synthesis of this compound precursors developed by the Krische group.[1][3]
Materials:
-
Starting alcohol (1)
-
Isoprene oxide
-
π-allyliridium C,O-benzoate complex derived from 4-CN-3-NO₂-benzoic acid and (R)-Tol-BINAP
-
Anhydrous THF
-
Triethylamine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the iridium catalyst.
-
Add anhydrous and degassed THF, followed by the starting alcohol (1).
-
Add isoprene oxide to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the time specified in the literature (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography. Note: The silica gel should be pre-treated with triethylamine to prevent the formation of cyclic ketal byproducts.[1]
-
Determine the enantiomeric excess of the purified product using chiral stationary phase HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
Overall Synthetic Workflow
Caption: Key stages in the asymmetric synthesis of this compound.
References
- 1. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinones B and C, and Isoiresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:142937-50-6 | Manufacturer ChemFaces [chemfaces.com]
Validation & Comparative
Triptolide and Triptoquinone B: A Comparative Guide to Their Anti-inflammatory Activities
In the landscape of natural product-derived anti-inflammatory agents, compounds from the thunder god vine, Tripterygium wilfordii, have garnered significant scientific attention. Among these, Triptolide, a diterpenoid triepoxide, has been extensively studied for its potent immunosuppressive and anti-inflammatory properties. Conversely, Triptoquinone B, another compound isolated from the same plant, remains comparatively under-investigated in the context of inflammation. This guide provides a detailed comparison of the anti-inflammatory activities of Triptolide and this compound, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.
Executive Summary
Triptolide exhibits broad and potent anti-inflammatory effects, demonstrated across a multitude of in vitro and in vivo models. Its mechanisms of action are well-documented and primarily involve the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome. In contrast, there is a notable scarcity of scientific literature and experimental data on the anti-inflammatory activity of this compound. While its chemical structure suggests potential biological activity, its efficacy and mechanisms in inflammatory processes are yet to be thoroughly elucidated. No direct comparative studies evaluating the anti-inflammatory activities of this compound and Triptolide have been identified in the current scientific literature.
Triptolide: A Potent and Broad-Spectrum Anti-inflammatory Agent
Triptolide has been shown to be a powerful and broadly active anti-inflammatory natural product.[1] It exerts its effects at nanomolar concentrations, inhibiting the production of a wide array of inflammatory mediators.
Quantitative Anti-inflammatory Data for Triptolide
| Experimental Model | Inflammatory Stimulus | Measured Parameter | Effective Concentration/Dose | Reference |
| Macrophage cell line | Lipopolysaccharide (LPS) | Pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | 10-50 nM (Profound inhibition) | [2][3] |
| Human monocytic leukemia cell line (THP-1) | LPS | IL-12 production | 0.625-2.5 µg/L | [4] |
| Human monocytic leukemia cell line (THP-1) | LPS | Apoptosis induction | 5-25 nM | [4] |
| Fibroblast-like synoviocytes (FLS) | Phorbol 12-myristate 13-acetate (PMA) | IL-18 and its receptor expression | 100 ng/mL | [4] |
| Fibroblast-like synoviocytes (FLS) | Interleukin-1α (IL-1α) | Pro-matrix metalloproteinase (proMMP) 1 and 3 production | 28-140 nM | [4] |
| Multiple myeloma cell lines (RPMI8226 and U266) | - | Proliferation | 10-80 ng/mL (Inhibition) | [5] |
| Rat model of diabetic cardiomyopathy | Diabetes | NF-κB p65 activation and expression | Not specified | [6] |
| Asthma mouse model | Ovalbumin (OVA) | Airway remodeling | 40 µg/kg/day | [7] |
| Rat model of experimental autoimmune encephalomyelitis (EAE) | - | T-cell inflammatory responses | 100 µg/kg/day for 4 weeks | [4] |
| Rat model of membranous nephropathy (MN) | - | Inflammatory response | 200 µg/kg/day | [7] |
Mechanisms of Anti-inflammatory Action of Triptolide
Triptolide's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Triptolide has been consistently shown to inhibit this pathway. It can suppress the activation of NF-κB, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[4][6][7] Some studies suggest that Triptolide can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by blocking the nuclear translocation of the p65 subunit.[6]
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. Triptolide has been shown to interfere with this pathway, although the precise mechanisms are still under investigation. It is suggested that Triptolide may inhibit the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of IL-1β and IL-18.
Experimental Protocols for Triptolide's Anti-inflammatory Activity
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (e.g., THP-1), and primary cells like fibroblast-like synoviocytes are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Triptolide for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or a cytokine.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): Employed to measure the mRNA expression levels of inflammatory genes.
-
Western Blotting: Utilized to detect the protein levels of key signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB, NLRP3, Caspase-1).
-
Animal Models: Various animal models are used to mimic human inflammatory diseases, such as collagen-induced arthritis, diabetic cardiomyopathy, and experimental autoimmune encephalomyelitis.
-
Administration: Triptolide is typically administered via intraperitoneal injection or oral gavage.
-
Assessment: Disease severity is assessed through clinical scoring, histological analysis of tissues, and measurement of inflammatory markers in serum or tissue homogenates.
This compound: An Unexplored Frontier in Anti-inflammatory Research
In stark contrast to the extensive research on Triptolide, scientific investigation into the anti-inflammatory properties of this compound is exceptionally limited. Database searches for its activity, mechanism of action, and quantitative data in the context of inflammation yield minimal to no specific results.
One study on anthraquinones from Ceratotheca triloba reported that 9,10-anthracenedione and 1-hydroxy-4-methylanthraquinone, which share a core anthraquinone structure with this compound, showed no anti-inflammatory activity in the studied model. However, it is crucial to note that this is an indirect piece of information and does not directly pertain to this compound from Tripterygium wilfordii.
The lack of data precludes the creation of a detailed profile for this compound's anti-inflammatory activity.
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the scientific understanding of two compounds derived from the same medicinal plant. Triptolide stands out as a well-characterized, potent anti-inflammatory agent with pleiotropic effects on key inflammatory pathways. Its efficacy has been demonstrated in numerous preclinical models, and a wealth of quantitative data supports its potential as a therapeutic candidate.
Conversely, this compound remains an enigma in the field of inflammation research. The absence of dedicated studies on its anti-inflammatory properties represents a substantial knowledge gap. Given the potent bioactivities of other compounds from Tripterygium wilfordii, this compound warrants further investigation to determine if it possesses any anti-inflammatory effects and to elucidate its potential mechanisms of action.
Future research should focus on:
-
In vitro screening of this compound: Assessing its ability to inhibit the production of inflammatory mediators in various cell types.
-
Mechanism of action studies: Investigating its effects on key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.
-
In vivo studies: Evaluating its efficacy in animal models of inflammatory diseases, should in vitro activity be established.
-
Direct comparative studies: Performing head-to-head comparisons of this compound and Triptolide to accurately gauge their relative potencies and therapeutic potential.
Such studies are essential to fully unlock the therapeutic potential of all bioactive compounds from this important medicinal plant.
References
- 1. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 5. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Triptoquinone B Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Triptoquinone B, a known inhibitor of Interleukin-1 (IL-1). While the direct molecular target of this compound is still under investigation, compelling evidence from related compounds suggests its mechanism may involve the inhibition of the NLRP3 inflammasome, a key upstream regulator of IL-1β production. This guide will therefore focus on validating this compound's engagement with the NLRP3 inflammasome and compare its profile with other known NLRP3 inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the NLRP3 inflammasome signaling pathway and the experimental workflows used to validate target engagement.
A Comparative Guide to the Cross-Validation of Analytical Methods for Triptoquinone B
For researchers, scientists, and drug development professionals engaged in the study of Triptoquinone B, a diterpenoid with significant immunosuppressive properties, the establishment of robust and reliable analytical methods is paramount for accurate quantification in various matrices.[1] This guide provides a comparative overview of two principal analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. Furthermore, it outlines the critical process of cross-validation to ensure consistency and reliability between these methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Less prone with MRM |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful implementation and validation.
HPLC-UV Method
This method is suitable for routine analysis and quantification of this compound in less complex matrices.
a. Sample Preparation:
-
Extraction: For biological matrices, protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate is a common approach.[2] For plant extracts, solid-phase extraction (SPE) may be employed for cleanup.
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.
a. Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, protein precipitation and liquid-liquid extraction are effective.[3]
-
Internal Standard: An appropriate internal standard should be added before extraction.
-
Reconstitution: The final extract is reconstituted in the initial mobile phase.
b. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used for the same intended purpose.[4] This is crucial when, for instance, a study transitions from a less sensitive HPLC-UV method to a more sensitive LC-MS/MS method. The goal is to ensure that the data generated by both methods are comparable.[5]
The following diagram illustrates the workflow for the cross-validation of the proposed HPLC-UV and LC-MS/MS methods for this compound analysis.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
The cross-validation process involves analyzing the same set of quality control (QC) and incurred samples using both validated methods. The resulting data sets are then statistically compared. If the results meet predefined acceptance criteria, the methods can be considered interchangeable, ensuring data continuity across different analytical platforms. If not, an investigation into the discrepancies is warranted.
References
- 1. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Triptoquinone B
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the synthetic strategies for Triptoquinone B, a complex diterpenoid natural product. The focus is on a modular total synthesis, with an exploration of alternative approaches to key structural motifs.
This compound, a member of the triptoquinone family of natural products, possesses a complex molecular architecture that has attracted the attention of synthetic chemists. This guide delves into a notable total synthesis of this compound, presenting its quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow. Furthermore, it explores alternative synthetic strategies for the core structural components of the molecule, offering a comparative perspective for the design of future synthetic endeavors.
Comparison of Synthetic Strategies
The modular total synthesis of this compound, as reported by the Krische group, stands as the most concise route to this natural product to date.[1] A key feature of this strategy is the protecting-group-free synthesis of a common intermediate, which then undergoes a convergent fragment coupling.[1] While a complete alternative total synthesis of this compound has not been reported, a comparative analysis can be drawn by examining different synthetic approaches to its key structural fragments: the bicyclo[4.3.0]nonane (hydrindane) core and the substituted juglone (5-hydroxy-1,4-naphthoquinone) moiety.
| Parameter | Modular Total Synthesis (Krische Group) [1] | Alternative Strategies for Key Fragments |
| Overall Strategy | Convergent synthesis from a common intermediate ("Fragment A"). | Fragment-based synthesis with various methods for constructing the bicyclo[4.3.0]nonane and juglone cores. |
| Key Reactions | - Iridium-catalyzed enantioselective alcohol C-H tert-(hydroxy)prenylation- Ring-closing metathesis- Intramolecular Sakurai allylation- Suzuki cross-coupling- Friedel-Crafts cyclization | Bicyclo[4.3.0]nonane synthesis: - Intramolecular Diels-Alder reaction- Tandem or cascade cyclizations- Skeletal rearrangementsJuglone Synthesis: - Oxidation of 1,5-dihydroxynaphthalene or 5,8-dihydroxy-1-tetralone- Diels-Alder reaction of benzoquinone with a suitable diene |
| Number of Steps | 4 steps to the common intermediate; a formal synthesis of this compound is achieved in a few subsequent steps.[1] | Varies depending on the chosen strategy for each fragment. |
| Key Yields | - Suzuki cross-coupling: 53%- Friedel-Crafts cyclization: 57% | Not directly comparable as they are for individual fragment syntheses. |
| Stereocontrol | High diastereo- and enantioselectivity in the formation of the all-carbon quaternary center.[1] | Dependent on the specific method employed for each fragment. |
| Starting Materials | Commercially available alcohol.[1] | Varies; may include substituted cyclohexanes, naphthalenes, or other precursors. |
Visualizing the Synthetic Pathway: Modular Total Synthesis
The following diagram illustrates the retrosynthetic analysis of the modular approach to this compound.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols: Key Steps in the Modular Synthesis
The following are detailed experimental protocols for the key transformations in the formal total synthesis of this compound as described by Feng, Noack, and Krische.[1]
Suzuki Cross-Coupling of Fragment A with Fragment B-II
To a solution of Fragment A and Fragment B-II in a suitable solvent (e.g., THF, toluene, or a mixture thereof), a palladium catalyst, typically Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand like tri-tert-butylphosphine, is added. A base, such as an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid derivative. The reaction mixture is heated, typically between 60-100 °C, under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the Suzuki coupling product in 53% yield.[1]
Friedel-Crafts Cyclization to the Tricyclic Core
The Suzuki coupling product is dissolved in a dry, non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) under an inert atmosphere. A Lewis acid, in this case, zirconium tetrachloride (ZrCl₄), is added portion-wise at a low temperature (e.g., 0 °C or -78 °C) to initiate the intramolecular Friedel-Crafts cyclization.[1] The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting tricyclic compound is purified by silica gel chromatography to yield the product in 57% yield.[1]
Conclusion
The modular synthesis of this compound by the Krische group represents a significant advancement in the efficient construction of this complex natural product. Its convergent nature, high stereocontrol, and protecting-group-free strategy offer valuable lessons for the synthesis of other intricate molecules. While a complete alternative total synthesis remains to be reported, the exploration of different synthetic methodologies for its key structural fragments provides a rich platform for the development of novel and potentially more efficient routes. The continued investigation into the synthesis of this compound and its analogs will undoubtedly contribute to the advancement of synthetic organic chemistry and may provide access to novel compounds with potential therapeutic applications.
References
Benchmarking Triptolide Against Standard Cancer Therapies: A Comparative Guide
A Note on Triptoquinone B and Triptolide: Initial research indicates that while this compound is a compound with known biological activity, the preponderance of cancer research, particularly concerning direct anti-tumor effects and mechanism of action, has been conducted on a related compound, Triptolide . Both are derived from the "thunder god vine," Tripterygium wilfordii. Given the extensive preclinical and emerging clinical data for Triptolide in oncology, this guide will focus on benchmarking Triptolide against standard cancer therapies, assuming this to be the primary interest of the research audience.
Triptolide, a diterpenoid triepoxide, has garnered significant interest in the scientific community for its potent anti-neoplastic properties across a wide range of cancers. Its unique mechanism of action, which involves the inhibition of transcription, sets it apart from many conventional chemotherapeutic agents. This guide provides a comparative analysis of Triptolide's performance against standard-of-care therapies in pancreatic, breast, and lung cancer, supported by preclinical data.
Data Presentation: Triptolide vs. Standard Therapies
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Triptolide and its water-soluble prodrug, Minnelide, in comparison to standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of Triptolide vs. Standard Chemotherapies
| Cancer Type | Cell Line | Triptolide (nM) | Standard Therapy | Standard Therapy IC50 (nM) |
| Pancreatic | Capan-1 | 10 | Gemcitabine | - |
| Capan-2 | 20 | Gemcitabine | - | |
| SNU-213 | 9.6 | Gemcitabine | - | |
| Breast | MDA-MB-231 | 0.3 | Doxorubicin | 460 |
| MCF-7 | 84.64% survival at 10,000 nM | Doxorubicin | 480 | |
| Lung | A549/TaxR (Taxol-Resistant) | 15.6 | Paclitaxel | 424 |
| A549 | - | Cisplatin | 20,000 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes. A direct head-to-head comparison within the same study is ideal for the most accurate assessment.
Table 2: In Vivo Efficacy of Minnelide (Triptolide Prodrug) vs. Gemcitabine in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Weight (mg) ± SE | Tumor Growth Inhibition (%) |
| Control (Saline) | - | 3291.3 ± 216.7 | - |
| Minnelide | 0.15 mg/kg BID | 373.0 ± 142.6 | ~88.7% |
| Gemcitabine | 100 mg/kg Q3D | ~2500 (estimated from graph) | ~24% |
Data extracted from a preclinical evaluation of Minnelide in an orthotopic model of pancreatic cancer.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Triptolide or standard chemotherapeutic agents for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 MIA PaCa-2 pancreatic cancer cells) are suspended in a solution of media and Matrigel and are surgically implanted into the pancreas (orthotopic) or subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Triptolide (or its prodrug Minnelide) and standard chemotherapies are administered via intraperitoneal (i.p.) injection at specified dosages and schedules. The control group receives a vehicle control (e.g., saline).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the final tumor weight and volume are measured. Tumor growth inhibition is calculated as a percentage reduction in tumor size in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Triptolide
Triptolide exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Triptolide's multi-pathway inhibitory action in cancer cells.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Triptolide.
References
Triptoquinone B: Unraveling the Anticancer Potential of a Elusive Natural Product
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the anticancer properties of Triptoquinone B, a natural product isolated from the plant Tripterygium wilfordii. While its role as an interleukin-1 inhibitor and its immunosuppressive activities are documented, specific data on its efficacy and mechanisms against cancer cells remain largely unpublished. This scarcity of information precludes a direct and detailed comparison with other well-established natural product anticancer agents as initially requested.
The quest for novel, effective, and less toxic cancer therapies has led researchers to explore the vast chemical diversity of the natural world. Compounds derived from plants, fungi, and marine organisms have historically been a rich source of anticancer drugs, with prominent examples including Paclitaxel, Doxorubicin, and the Vinca alkaloids. This compound, a diterpenoid quinone, belongs to a class of compounds from Tripterygium wilfordii that has garnered significant interest for its potent biological activities. However, unlike its extensively studied cousin, triptolide, this compound's journey in anticancer research appears to be in its infancy.
This guide aims to provide a transparent overview of the current state of knowledge on this compound's anticancer potential and, due to the lack of specific data, will instead offer a comparative analysis of the closely related and well-characterized compound, triptolide , alongside other prominent natural product anticancer agents. This will serve as a valuable resource for researchers and drug development professionals by highlighting the therapeutic promise of compounds from Tripterygium wilfordii and contextualizing their activity within the broader landscape of natural product-based cancer therapies.
The this compound Enigma: A Call for Further Research
Initial investigations into the bioactivity of this compound have primarily focused on its anti-inflammatory properties. It has been identified as a potent inhibitor of interleukin-1α and β release from human peripheral mononuclear cells, suggesting a potential role in modulating inflammatory responses. While chronic inflammation is a known driver of carcinogenesis, direct evidence of this compound's ability to inhibit cancer cell growth, induce apoptosis, or arrest the cell cycle is not available in the public domain.
The absence of crucial quantitative data, such as IC50 values across various cancer cell lines, makes it impossible to construct a comparative table of its potency against other agents. Furthermore, the lack of published experimental protocols for assays like apoptosis induction or cell cycle analysis specific to this compound prevents a detailed methodological comparison.
This informational void underscores a critical need for further research to explore the anticancer potential of this compound. Future studies should focus on:
-
In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of diverse cancer cell lines.
-
Mechanistic studies: Investigating its effects on key cellular processes implicated in cancer, such as apoptosis, cell cycle progression, and cell signaling pathways.
-
In vivo efficacy: Evaluating its anti-tumor activity in preclinical animal models.
A Comparative Look at Triptolide: A Potent Anticancer Diterpenoid
In contrast to this compound, triptolide has been the subject of extensive research, revealing its potent anticancer activities against a wide range of malignancies. To provide a framework for understanding the potential of compounds from Tripterygium wilfordii, we present a comparative overview of triptolide with other leading natural product anticancer agents.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of triptolide, Paclitaxel, and Doxorubicin against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Triptolide | Pancreatic Cancer (PANC-1) | ~20 | [1] |
| Prostate Cancer (PC-3) | ~12 | [1] | |
| Breast Cancer (MCF-7) | ~10-50 | [2][3] | |
| Breast Cancer (MDA-MB-231) | ~10-50 | [2][3] | |
| Glioma (U251) | ~50 | [4] | |
| Paclitaxel | Breast Cancer (MCF-7) | 2-10 | [5] |
| Non-Small Cell Lung Cancer (A549) | ~50 | ||
| Ovarian Cancer (SKOV3) | 5-15 | [6] | |
| Doxorubicin | Breast Cancer (MCF-7) | 50-200 | [7] |
| Leukemia (K-562) | 10-50 | ||
| Liver Cancer (HepG2) | 100-500 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Mechanisms of Action: A Diverse Arsenal Against Cancer
Natural product anticancer agents employ a variety of mechanisms to combat cancer. The following is a comparison of the primary mechanisms of action for triptolide, Paclitaxel, and Doxorubicin.
Triptolide:
Triptolide is known to be a potent inhibitor of transcription, primarily by targeting the XPB subunit of the general transcription factor TFIIH. This leads to a global shutdown of RNA synthesis, ultimately inducing apoptosis. Furthermore, triptolide has been shown to modulate several key signaling pathways involved in cancer progression, including:
-
NF-κB Pathway: Triptolide inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[9]
-
Heat Shock Response: It can inhibit the heat shock response, making cancer cells more susceptible to stress and apoptosis.
-
Apoptosis Induction: Triptolide induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and cleavage of PARP.
Paclitaxel:
A member of the taxane family, Paclitaxel is a mitotic inhibitor. Its mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.[5]
Doxorubicin:
An anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism of action:
-
Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate ROS, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, we provide diagrams generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Triptoquinone B
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Triptoquinone B, a compound that presents significant health risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and can result in serious eye damage. Furthermore, it is suspected of causing genetic defects and cancer, and is very toxic to aquatic life.[1] Due to these hazards, a comprehensive understanding and strict implementation of safety measures are paramount.
Personal Protective Equipment (PPE): A Multi-Layeered Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table summarizes the required equipment for each level of protection.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator with chemical cartridges or a Powered Air-Purifying Respirator (PAPR) | For operations with a high risk of aerosol or dust generation, a PAPR is recommended to provide a higher level of protection. Ensure cartridges are appropriate for organic vapors and particulates. |
| Eyes and Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately after known contact. |
| Body | Chemical-resistant lab coat or coveralls | Lab coats should be fully buttoned. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are required. |
| Feet | Closed-toe, chemical-resistant shoes or boots | Footwear should be made of a non-porous material to prevent absorption of any spills. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational and disposal workflow is critical to maintaining a safe laboratory environment. The following protocols provide a procedural, step-by-step guide for handling this compound.
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before any handling, all personnel must read and understand the SDS for this compound.[1]
-
Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Assemble all PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare for Spills: Have a spill kit specifically for hazardous chemicals readily accessible.
Handling Protocol:
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye and face protection).
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard symbols.
Post-Handling and Decontamination:
-
Clean Work Area: Decontaminate the work area thoroughly with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
Disposal Protocol:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, weigh boats) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.
-
Waste Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, to minimize the risk of exposure and ensure a safe laboratory environment.
By strictly adhering to these guidelines, researchers can mitigate the inherent risks of working with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are essential when handling this and other potentially hazardous compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
